Non-4-en-6-yn-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61328-51-6 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
non-4-en-6-yn-1-ol |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h5-6,10H,2,7-9H2,1H3 |
InChI Key |
YYBROUDWNRZGPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC=CCCCO |
Origin of Product |
United States |
Foundational & Exploratory
Elucidation of the Chemical Structure of Non-4-en-6-yn-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of the novel molecule, Non-4-en-6-yn-1-ol. Given the absence of existing literature for this specific compound, this document outlines a systematic approach based on established principles of analytical chemistry and spectroscopy. It serves as a foundational resource for researchers encountering this or structurally similar molecules.
Proposed Chemical Structure
Based on IUPAC nomenclature, "this compound" describes a nine-carbon aliphatic chain featuring a primary alcohol at position C1, a carbon-carbon double bond between C4 and C5, and a carbon-carbon triple bond between C6 and C7. The stereochemistry of the double bond (E/Z isomerism) is not specified by the name and would need to be determined experimentally, primarily through NMR spectroscopy.
Proposed Structure: CH₃-CH₂-C≡C-CH=CH-CH₂-CH₂-CH₂-OH
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established correlation tables and spectral data of analogous functional groups.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data
| Position | Protons | Predicted ¹H Chemical Shift (ppm), Multiplicity, Coupling (Hz) | Carbon | Predicted ¹³C Chemical Shift (ppm) |
| 1 | -CH₂-OH | 3.65, t, J ≈ 6.5 Hz | C1 | ~62 |
| 2 | -CH₂- | 1.60, quintet, J ≈ 7.0 Hz | C2 | ~32 |
| 3 | -CH₂- | 2.25, q, J ≈ 7.0 Hz | C3 | ~28 |
| 4 | =CH- | 5.60, dt, J ≈ 15.0 (trans) or 10.0 (cis), 7.0 Hz | C4 | ~125 |
| 5 | =CH- | 5.80, dt, J ≈ 15.0 (trans) or 10.0 (cis), 1.5 Hz | C5 | ~135 |
| 6 | -C≡ | N/A | C6 | ~80 |
| 7 | ≡C- | N/A | C7 | ~85 |
| 8 | -CH₂- | 2.20, q, J ≈ 7.5 Hz | C8 | ~13 |
| 9 | -CH₃ | 1.10, t, J ≈ 7.5 Hz | C9 | ~14 |
| OH | -OH | Variable (e.g., 1.5-4.0), broad s | N/A | N/A |
Note: The coupling constants (J) for the vinylic protons at C4 and C5 are critical for determining the stereochemistry of the double bond. A J-value of approximately 11-18 Hz would indicate a trans (E) configuration, while a value of 6-14 Hz would suggest a cis (Z) configuration.
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Alcohol (O-H) | O-H stretch | 3200 - 3600 | Strong, Broad |
| Alkene (=C-H) | =C-H stretch | 3000 - 3100 | Medium |
| Alkane (C-H) | -C-H stretch | 2850 - 2960 | Medium-Strong |
| Alkyne (C≡C) | C≡C stretch | 2100 - 2260 | Weak to Medium |
| Alkene (C=C) | C=C stretch | 1620 - 1680 | Weak to Medium |
| Alcohol (C-O) | C-O stretch | 1000 - 1260 | Strong |
Table 3: Predicted Mass Spectrometry (MS) Data
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 138 | [C₉H₁₄O]⁺˙ | Molecular Ion (M⁺˙) |
| 120 | [M - H₂O]⁺˙ | Dehydration (loss of water) |
| 109 | [M - C₂H₅]⁺ | Loss of ethyl radical from the alkyne terminus |
| 95 | [M - C₃H₅O]⁺ | Cleavage adjacent to the double bond |
| 31 | [CH₂OH]⁺ | Alpha-cleavage of the primary alcohol |
Experimental Protocols
Accurate structural elucidation relies on the precise execution of spectroscopic experiments. The following are standard protocols for the characterization of a novel organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse experiment.
-
Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, 16-32 scans.
-
Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.
-
-
¹³C NMR Acquisition:
-
Instrument: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Parameters: Spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, 512 or more scans.
-
Processing: Fourier transform, phase correct, and baseline correct the spectrum.
-
-
2D NMR (COSY, HSQC, HMBC): To confirm connectivity, 2D NMR experiments should be performed. These experiments reveal proton-proton couplings (COSY) and one-bond (HSQC) or multiple-bond (HMBC) proton-carbon correlations.
Infrared (IR) Spectroscopy
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.
-
Attenuated Total Reflectance (ATR): Place a drop of the sample directly on the ATR crystal. This is the most common and convenient method.
-
-
Acquisition:
-
Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, 16-32 scans.
-
Procedure: Record a background spectrum of the clean ATR crystal or salt plates. Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.
-
Mass Spectrometry (MS)
-
Instrument: A mass spectrometer, preferably a high-resolution mass spectrometer (HRMS) like a time-of-flight (TOF) or Orbitrap instrument for accurate mass determination.
-
Ionization Method:
-
Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that are useful for determining the molecular weight with minimal fragmentation.
-
-
Sample Introduction: Typically via Gas Chromatography (GC-MS) for volatile compounds or direct infusion for pure samples.
-
Data Acquisition:
-
Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 30-300).
-
HRMS: For accurate mass measurement to determine the elemental composition.
-
Visualization of Workflows
Structure Elucidation Workflow
The following diagram illustrates the logical progression of experiments and data analysis for elucidating the structure of a novel compound.
An In-depth Technical Guide on the Core Chemical Properties of Non-4-en-6-yn-1-ol
Disclaimer: The compound "Non-4-en-6-yn-1-ol" is not extensively documented in publicly available chemical literature. This guide has been constructed by extrapolating data from structurally similar compounds, primarily the isomeric (Z)-Non-6-en-1-yn-4-ol and the shorter-chain analogue Hept-4-en-6-yn-1-ol . All data and experimental protocols should be treated as predictive and require experimental validation.
This technical whitepaper provides a comprehensive overview of the predicted chemical properties, reactivity, and potential synthetic routes for this compound. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₉H₁₄O | PubChem CID: 20836307[1] |
| Molecular Weight | 138.21 g/mol | PubChem CID: 20836307[1] |
| IUPAC Name | (Z)-non-6-en-1-yn-4-ol | PubChem CID: 20836307[1] |
| CAS Number | 94088-14-9 | PubChem CID: 20836307[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem CID: 20836307[1] |
| Heavy Atom Count | 10 | PubChem CID: 20836307[1] |
| Rotatable Bond Count | 5 | PubChem CID: 20836307[1] |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 20836307[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem CID: 20836307[1] |
Chemical Reactivity and Functional Group Analysis
This compound is a polyfunctionalized unsaturated alcohol, incorporating a primary alcohol, a carbon-carbon double bond, and a carbon-carbon triple bond. This unique arrangement of functional groups suggests a rich and versatile chemical reactivity profile, making it a potentially valuable intermediate in organic synthesis.[2]
-
Hydroxyl Group (-OH): The primary alcohol at the C1 position can undergo oxidation to form the corresponding aldehyde (non-4-en-6-ynal) or, under stronger conditions, the carboxylic acid (non-4-en-6-ynoic acid). It is also susceptible to nucleophilic substitution to introduce other functionalities.[2]
-
Alkene Group (C=C): The double bond at the C4 position is a site for various addition reactions, such as hydrogenation (to yield non-6-yn-1-ol or nonan-1-ol) and halogenation.[2]
-
Alkyne Group (C≡C): The triple bond at the C6 position is highly versatile. It can undergo addition reactions and can be a handle for coupling reactions, such as the Sonogashira coupling, to extend the carbon chain.[2]
The presence of both a double and a triple bond provides multiple sites for chemical transformations, and the electronic properties of these unsaturated systems are key to their reactivity.[2] Copper-catalyzed functionalization of enyne derivatives has emerged as a powerful synthetic approach.[3][4]
Caption: Predicted chemical reactivity pathways for this compound.
Proposed Retrosynthetic Analysis
A plausible synthetic strategy for this compound can be devised using retrosynthetic analysis. A primary disconnection can be made at the C2-C3 bond, suggesting a precursor such as a seven-carbon enyne organometallic reagent and a one-carbon electrophile like formaldehyde.
Caption: A plausible retrosynthetic pathway for this compound.
Generalized Experimental Protocol for Synthesis
The following outlines a generalized protocol for the synthesis of a non-conjugated enynol like this compound, based on common organometallic coupling reactions.
Step 1: Preparation of the Organometallic Reagent
-
A suitable starting alkyne is reacted with a strong base (e.g., n-butyllithium) or converted to a Grignard reagent (e.g., with ethylmagnesium bromide) in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen). The reaction is typically carried out at low temperatures (-78 °C to 0 °C).
Step 2: Coupling Reaction
-
The organometallic reagent is then reacted with a suitable electrophile containing the alkene moiety (e.g., an allyl halide) or an epoxide. The reaction mixture is typically stirred at low temperature and then allowed to warm to room temperature.
Step 3: Quenching and Workup
-
The reaction is quenched by the slow addition of a proton source, such as a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.
Step 4: Purification
-
The solvent is removed under reduced pressure (rotary evaporation).
-
The crude product is purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Step 5: Characterization
-
The structure and purity of the final product are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Caption: A generalized experimental workflow for the synthesis of an enynol.
Potential Biological Activity and Signaling Pathways
Specific biological activities for this compound have not been reported. However, the presence of the alcohol functional group and the unsaturated system suggests potential interactions with biological membranes and signaling pathways. Alcohols are known to interact with membrane-associated signal transduction mechanisms. For instance, ethanol can activate phospholipase C, leading to a cascade of intracellular signaling events. While the specific effects of a long-chain unsaturated alcohol like this compound are unknown, it is plausible that it could modulate membrane fluidity and the function of membrane-bound proteins.
Caption: A conceptual diagram of the potential interaction of this compound with a cell membrane.
References
- 1. (Z)-Non-6-en-1-yn-4-ol | C9H14O | CID 20836307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hept-4-EN-6-YN-1-OL | 135511-17-0 | Benchchem [benchchem.com]
- 3. Copper-catalyzed functionalization of enynes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Copper-catalyzed functionalization of enynes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04012F [pubs.rsc.org]
Spectroscopic Analysis of Non-4-en-6-yn-1-ol: A Predictive Technical Guide
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Non-4-en-6-yn-1-ol.
Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H1 | ~3.65 | t | 2H | J = 6.3 Hz |
| H2 | ~1.65 | p | 2H | J = 6.3, 7.0 Hz |
| H3 | ~2.20 | q | 2H | J = 7.0, 7.2 Hz |
| H4 | ~5.60 | dt | 1H | J = 15.4, 7.2 Hz |
| H5 | ~6.10 | dt | 1H | J = 15.4, 2.3 Hz |
| H8 | ~2.15 | d | 2H | J = 2.3 Hz |
| H9 | ~1.80 | t | 3H | J = 2.3 Hz |
| OH | Variable | br s | 1H | - |
Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Position | Chemical Shift (δ, ppm) |
| C1 | ~62.0 |
| C2 | ~32.0 |
| C3 | ~31.5 |
| C4 | ~130.0 |
| C5 | ~128.0 |
| C6 | ~82.0 |
| C7 | ~80.0 |
| C8 | ~21.0 |
| C9 | ~13.5 |
Predicted IR Data
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3350 (broad) | O-H | Alcohol, H-bonded |
| ~3020 | =C-H | Alkene C-H stretch |
| ~2940, ~2870 | -C-H | Alkyl C-H stretch |
| ~2240 | C≡C | Alkyne stretch |
| ~1650 | C=C | Alkene stretch |
| ~1050 | C-O | Alcohol C-O stretch |
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Proposed Fragment |
| 138 | [M]⁺ (Molecular Ion) |
| 121 | [M-OH]⁺ |
| 109 | [M-C₂H₅]⁺ |
| 95 | [M-C₃H₅O]⁺ |
| 79 | [C₆H₇]⁺ |
| 67 | [C₅H₇]⁺ |
| 55 | [C₄H₇]⁺ |
| 41 | [C₃H₅]⁺ |
| 31 | [CH₂OH]⁺ |
Experimental Protocols
The following are general experimental protocols for obtaining spectroscopic data for a liquid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently invert to ensure a homogenous solution.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a drop of the liquid sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
-
Ensure there are no air bubbles in the film.
-
-
Data Acquisition:
-
Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction (for a volatile liquid):
-
The sample can be introduced via direct injection into the ion source or through a gas chromatograph (GC-MS) for separation of components prior to analysis.
-
For direct injection, a small amount of the liquid is injected into a heated probe, where it is vaporized.
-
-
Ionization (Electron Ionization - EI):
-
In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This causes the molecules to ionize and fragment.
-
-
Mass Analysis and Detection:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The separated ions are detected, and the resulting signal is processed to generate a mass spectrum.
-
Visualization of Experimental Workflow
Synthesis of Non-4-en-6-yn-1-ol: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route for Non-4-en-6-yn-1-ol, a molecule of interest for its potential applications in medicinal chemistry and materials science. The synthesis is designed as a four-step process commencing with the commercially available starting material, pent-4-en-1-ol. The key transformations involve the protection of the primary alcohol, a regioselective hydroboration-iodination to form a key vinyl iodide intermediate, a Sonogashira cross-coupling reaction to construct the enyne backbone, and a final deprotection to yield the target compound. This document outlines detailed experimental protocols for each synthetic step, presents quantitative data in a clear tabular format, and includes a visual representation of the synthetic workflow to facilitate a thorough understanding of the process.
Introduction
This compound is a polyunsaturated alcohol containing both a double and a triple bond within its nine-carbon chain. The unique arrangement of these functional groups makes it a valuable synthon for the construction of more complex molecules, particularly in the fields of natural product synthesis and drug discovery. The enyne moiety is a common structural motif in a variety of biologically active compounds. This guide details a plausible and efficient synthetic pathway to access this versatile building block.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via the following four-step sequence:
-
Protection of pent-4-en-1-ol: The primary alcohol of the starting material is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent interference in subsequent steps.
-
Hydroboration-Iodination: The terminal alkene of the protected alcohol undergoes a regioselective anti-Markovnikov hydroboration followed by iodination to yield the corresponding (E)-vinyl iodide.
-
Sonogashira Coupling: The vinyl iodide is then coupled with 1-butyne using a palladium-copper catalyst system to form the carbon skeleton of the target molecule.
-
Deprotection: The TBDMS protecting group is removed to afford the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 5-(tert-butyldimethylsilyloxy)pent-1-ene
Reaction Scheme:
Procedure:
To a solution of pent-4-en-1-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), imidazole (2.5 eq) is added. The mixture is stirred at room temperature until the imidazole has completely dissolved. tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature for 12-16 hours. Upon completion, the reaction is quenched by the addition of water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 5-(tert-butyldimethylsilyloxy)pent-1-ene as a colorless oil.
Step 2: Synthesis of (E)-5-(tert-butyldimethylsilyloxy)-1-iodopent-1-ene
Reaction Scheme:
Procedure:
To a solution of 5-(tert-butyldimethylsilyloxy)pent-1-ene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) (0.5 M in THF, 1.1 eq) is added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The solution is then cooled to 0 °C, and a solution of sodium hydroxide (3 M in water, 3.0 eq) is added slowly, followed by the portion-wise addition of iodine (2.0 eq). The mixture is stirred at room temperature for 1 hour. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is purified by column chromatography to yield (E)-5-(tert-butyldimethylsilyloxy)-1-iodopent-1-ene.
Step 3: Synthesis of (E)-9-(tert-butyldimethylsilyloxy)non-5-en-3-yne
Reaction Scheme:
Procedure:
To a solution of (E)-5-(tert-butyldimethylsilyloxy)-1-iodopent-1-ene (1.0 eq) in triethylamine, bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq) are added under an inert atmosphere. 1-Butyne (1.5 eq) is then bubbled through the solution. The reaction mixture is stirred at room temperature for 6 hours. After completion, the solvent is removed under reduced pressure. The residue is taken up in diethyl ether and filtered through a pad of Celite. The filtrate is concentrated, and the crude product is purified by flash column chromatography on silica gel to give (E)-9-(tert-butyldimethylsilyloxy)non-5-en-3-yne.
Step 4: Synthesis of this compound
Reaction Scheme:
Procedure:
To a solution of (E)-9-(tert-butyldimethylsilyloxy)non-5-en-3-yne (1.0 eq) in THF at 0 °C, a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature over 1 hour. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound as a colorless oil.
Data Presentation
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | TBDMS Protection | pent-4-en-1-ol | TBDMSCl, Imidazole, DMF | 5-(tert-butyldimethylsilyloxy)pent-1-ene | ~95 |
| 2 | Hydroboration-Iodination | 5-(tert-butyldimethylsilyloxy)pent-1-ene | 9-BBN, I₂, NaOH | (E)-5-(tert-butyldimethylsilyloxy)-1-iodopent-1-ene | ~70-80 |
| 3 | Sonogashira Coupling | (E)-5-(tert-butyldimethylsilyloxy)-1-iodopent-1-ene | 1-Butyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N | (E)-9-(tert-butyldimethylsilyloxy)non-5-en-3-yne | ~80-90 |
| 4 | TBDMS Deprotection | (E)-9-(tert-butyldimethylsilyloxy)non-5-en-3-yne | TBAF, THF | This compound | ~90 |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Conclusion
The proposed four-step synthesis provides a clear and efficient pathway to this compound from a readily available starting material. The use of well-established and reliable reactions such as TBDMS protection, hydroboration, Sonogashira coupling, and TBAF deprotection ensures the practicality of this route for laboratory-scale synthesis. This technical guide offers detailed protocols and expected yields, serving as a valuable resource for researchers in organic and medicinal chemistry. Further optimization of reaction conditions may lead to improved overall yields.
Technical Guide: Non-4-en-6-yn-1-ol and Related Enynol Compounds
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document addresses the inquiry for "Non-4-en-6-yn-1-ol." Extensive database searches did not yield specific experimental data or a registered CAS number for a compound with this exact nomenclature. This suggests that "this compound" may be a novel compound, a non-standard name, or a potential misnomer.
This guide therefore focuses on the most structurally similar and publicly documented C9 enynol, (Z)-Non-6-en-1-yn-4-ol , and provides a broader context on the synthesis and potential relevance of enynol compounds.
Compound Identification and Properties: (Z)-Non-6-en-1-yn-4-ol
While specific experimental data for (Z)-Non-6-en-1-yn-4-ol is limited, computational data from public databases provides some insight into its basic properties.
Table 1: Computed Physicochemical Properties of (Z)-Non-6-en-1-yn-4-ol [1]
| Property | Value | Source |
| CAS Number | 94088-14-9 | PubChem |
| Molecular Formula | C₉H₁₄O | PubChem |
| Molecular Weight | 138.21 g/mol | PubChem |
| IUPAC Name | (6Z)-non-6-en-1-yn-4-ol | PubChem |
| SMILES | CC/C=C\CC(CC#C)O | PubChem |
| InChIKey | OIFYSZMLZFEIRM-WAYWQWQTSA-N | PubChem |
General Experimental Protocol for Enynol Synthesis
The synthesis of enynols can be achieved through various organic chemistry methodologies. A common approach involves the coupling of an alkynyl nucleophile with an appropriate electrophile containing an alkene moiety. The following is a generalized protocol and has not been specifically reported for (Z)-Non-6-en-1-yn-4-ol.
A General Synthetic Strategy for Enynols:
A plausible synthetic route to a non-en-yn-ol structure involves the nucleophilic addition of a metalated alkyne to an enal (an aldehyde bearing a carbon-carbon double bond).
Materials:
-
An appropriate enal (e.g., a nonenal derivative)
-
A suitable terminal alkyne
-
A strong base (e.g., n-butyllithium, sodium amide)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
-
Reagents for work-up and purification (e.g., organic solvents for extraction, drying agents like magnesium sulfate, silica gel for chromatography)
Procedure:
-
The terminal alkyne is dissolved in an anhydrous aprotic solvent under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (typically -78 °C).
-
A stoichiometric amount of a strong base is added dropwise to deprotonate the alkyne, forming a metal acetylide. The reaction is stirred for a period to ensure complete formation of the nucleophile.
-
The enal, dissolved in the same anhydrous solvent, is then added dropwise to the cooled solution of the metal acetylide.
-
The reaction mixture is stirred at low temperature for a specified time to allow for the nucleophilic addition to occur.
-
The reaction is quenched by the slow addition of a suitable quenching agent.
-
The mixture is allowed to warm to room temperature.
-
The aqueous and organic layers are separated. The aqueous layer is typically extracted multiple times with an organic solvent.
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
The crude product is then purified using a suitable technique, most commonly flash column chromatography on silica gel, to yield the desired enynol.
Visualization of Synthetic and Potential Metabolic Pathways
General Synthesis Workflow for an Enynol
The following diagram illustrates a conceptual workflow for the synthesis of an enynol, as described in the general protocol above.
Caption: A generalized workflow for the synthesis of an enynol.
Hypothetical Metabolic Pathway for an Enynol
In the absence of specific biological data for (Z)-Non-6-en-1-yn-4-ol, a hypothetical metabolic pathway can be proposed based on the known metabolism of xenobiotics containing alcohol, alkene, and alkyne functional groups.
Caption: A conceptual diagram of potential metabolic pathways for an enynol.
Data on a Structurally Related Compound: (Z)-Non-6-en-1-ol
To provide some context for a nine-carbon unsaturated alcohol, data for (Z)-Non-6-en-1-ol is presented below. It is important to note that this compound lacks the alkyne functional group and has a different arrangement of its double bond and alcohol group compared to the requested molecule.
Table 2: Physicochemical and Spectroscopic Data for (Z)-Non-6-en-1-ol [2][3][4]
| Property | Value | Source |
| CAS Number | 35854-86-5 | The Good Scents Company, ChemicalBook |
| Molecular Formula | C₉H₁₈O | PubChem |
| Molecular Weight | 142.24 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid | The Good Scents Company |
| Odor | Powerful, melon-like | The Good Scents Company |
| Boiling Point | 115 °C at 20 mmHg | ChemicalBook |
| Density | 0.85 g/mL at 25 °C | ChemicalBook |
| Refractive Index | n20/D 1.449 | ChemicalBook |
| ¹H NMR | Spectrum available | ChemicalBook |
| Mass Spectrum | Spectrum available | NIST WebBook |
| IR Spectrum | Data available | NIST WebBook |
Concluding Remarks
The specific compound "this compound" is not well-documented in publicly accessible chemical literature and databases. The information provided herein is based on a closely related, structurally verified compound, (Z)-Non-6-en-1-yn-4-ol, and general principles of organic synthesis and metabolism. Researchers interested in "this compound" would likely need to undertake its de novo synthesis and characterization. The general synthetic protocols and conceptual metabolic pathways outlined in this guide can serve as a foundational reference for such an endeavor.
References
Technical Guide: Systematic IUPAC Nomenclature for Polyfunctional Alcohols – A Case Study of Non-4-en-6-yn-1-ol
Abstract: This guide provides a comprehensive analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for unsaturated alcohols containing both double and triple bonds. Using "Non-4-en-6-yn-1-ol" as a case study, this document will deconstruct the systematic naming process, outlining the hierarchical rules for functional group priority, parent chain selection, and locant assignment. The principles detailed herein are fundamental for the unambiguous identification and communication of complex chemical structures in research and development.
Introduction to Systematic Chemical Nomenclature
The IUPAC system of nomenclature provides a standardized, logical framework for naming organic compounds. Its primary objective is to ensure that every distinct chemical compound has a unique and unambiguous name from which its structural formula can be derived. This is particularly critical in fields like drug development and materials science, where precise molecular identification is paramount. This guide will elucidate these rules by examining the structure of this compound.
Structural Deconstruction and IUPAC Rule Application
The name this compound describes a molecule with multiple functional groups. The correctness of the name is validated by applying the IUPAC nomenclature rules in a stepwise manner.
Identification of the Principal Functional Group
Organic molecules containing multiple functional groups are named based on a priority system.[1] In this molecule, the functional groups are an alcohol (-OH), an alkene (C=C), and an alkyne (C≡C). According to IUPAC rules, the alcohol group has higher priority than alkenes and alkynes.[1][2] Therefore, the compound is named as an alcohol, and its name will end with the suffix -ol .[2][3][4]
Selection and Numbering of the Parent Chain
The parent chain is defined as the longest continuous carbon chain that contains the principal functional group.[3] In this case, it is a nine-carbon chain, indicated by the prefix "Non-" .
The numbering of this chain is determined by the position of the principal functional group. The carbon atom bonded to the hydroxyl (-OH) group must be assigned the lowest possible number (locant).[3] Consequently, the carbon bearing the -OH group is designated as carbon-1 (C1).
Locating and Naming Unsaturation
With the numbering fixed by the alcohol group, the positions of the double and triple bonds are identified.
-
A double bond is present between C4 and C5. Its position is indicated by the lower of the two numbers, C4. This gives the infix -4-en- .
-
A triple bond is present between C6 and C7. Its position is indicated by C6, giving the infix -6-yn- .
Assembly of the Final IUPAC Name
The complete name is assembled by combining the components in the correct order: parent chain, unsaturation infixes, and the principal functional group suffix.
-
Parent Chain: Non-
-
Double Bond: -4-en-
-
Triple Bond: -6-yn-
-
Principal Group: -1-ol
This results in the final, correct IUPAC name: This compound .
Logical Workflow for Naming
The process of naming a polyfunctional compound like an alkenynol can be summarized in a logical workflow. This ensures all IUPAC rules are applied in the correct hierarchical order.
References
In-Depth Technical Guide: Molecular Weight of Non-4-en-6-yn-1-ol
This guide provides a detailed analysis of the molecular weight of Non-4-en-6-yn-1-ol, intended for researchers, scientists, and professionals in drug development. The document outlines the derivation of the molecular formula from its IUPAC name and the subsequent calculation of its molecular weight based on standard atomic weights.
Determination of Molecular Formula
The chemical name "this compound" systematically describes the molecule's structure, allowing for the precise determination of its molecular formula.
-
Parent Chain : "Non-" indicates a nine-carbon aliphatic chain.
-
Functional Groups :
-
"-1-ol" signifies a hydroxyl (-OH) group located on the first carbon atom.
-
"-4-en" indicates a carbon-carbon double bond starting at the fourth carbon position.
-
"-6-yn" specifies a carbon-carbon triple bond beginning at the sixth carbon.
-
Based on this structure (HO-CH₂-CH₂-CH₂-CH=CH-C≡C-CH₂-CH₃), the count of each element is as follows:
-
Carbon (C) : 9 atoms
-
Oxygen (O) : 1 atom
-
Hydrogen (H) : 14 atoms
Thus, the molecular formula for this compound is C₉H₁₄O . A search on PubChem for a structural isomer, (Z)-Non-6-en-1-yn-4-ol, confirms this molecular formula.[1]
Calculation of Molecular Weight
The molecular weight is the sum of the atomic weights of all atoms in the molecule. The standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC) are used for this calculation.
-
Atomic Weight of Carbon (C) : The standard atomic weight is approximately 12.011 u.[2][3][4]
-
Atomic Weight of Hydrogen (H) : The conventional atomic weight is 1.008 u.[5][6]
-
Atomic Weight of Oxygen (O) : The standard atomic weight is approximately 15.999 u.[7][8][9]
The calculation is performed as follows: (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of O atoms × Atomic Weight of O) (9 × 12.011) + (14 × 1.008) + (1 × 15.999) = 108.099 + 14.112 + 15.999 = 138.21 g/mol
This calculated value is consistent with the molecular weight listed for its isomer in chemical databases.[1]
Data Presentation: Summary of Molecular Weight Calculation
The quantitative data used to determine the molecular weight of this compound is summarized in the table below for clarity and ease of comparison.
| Element | Symbol | Count | Standard Atomic Weight (u) | Subtotal ( g/mol ) |
| Carbon | C | 9 | 12.011 | 108.099 |
| Hydrogen | H | 14 | 1.008 | 14.112 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | C₉H₁₄O | 24 | 138.21 |
Experimental Protocols
While this document focuses on the theoretical calculation of molecular weight, experimental verification would typically be performed using mass spectrometry.
Protocol: Molecular Weight Verification by Mass Spectrometry
-
Sample Preparation : A solution of this compound is prepared by dissolving a small quantity of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is calibrated using a standard of known mass.
-
Ionization : The sample is introduced into the instrument and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For this molecule, ESI in positive ion mode would likely form the protonated molecule [M+H]⁺.
-
Mass Analysis : The mass-to-charge ratio (m/z) of the resulting ions is measured. The instrument records the abundance of ions at each m/z value.
-
Data Interpretation : The resulting mass spectrum is analyzed. The peak corresponding to the molecular ion (or its adduct, e.g., [M+H]⁺) is identified. The exact mass is determined from this peak, which should correspond to the calculated exact mass of 138.1045 u for C₉H₁₄O.
Visualization of Calculation Logic
The following diagram illustrates the logical workflow for calculating the molecular weight of this compound from its chemical formula.
References
- 1. (Z)-Non-6-en-1-yn-4-ol | C9H14O | CID 20836307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isotopes Matter [isotopesmatter.com]
- 3. Atomic/Molar mass [westfield.ma.edu]
- 4. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 5. quora.com [quora.com]
- 6. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 7. princeton.edu [princeton.edu]
- 8. Oxygen - Wikipedia [en.wikipedia.org]
- 9. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
Unveiling Non-4-en-6-yn-1-ol: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-4-en-6-yn-1-ol, a key intermediate in the synthesis of the housefly sex pheromone, (Z)-9-tricosene (muscalure), represents a significant molecule in the field of chemical ecology and pest management. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound. It details the experimental protocols for its preparation and presents a summary of its known physicochemical properties. Furthermore, this document elucidates the biological context of its end-product, muscalure, by diagramming the olfactory signaling pathway involved in housefly chemo-reception.
Discovery and Historical Context
The journey to understanding this compound is intrinsically linked to the groundbreaking discovery of the housefly ( Musca domestica ) sex pheromone. In 1971, Carlson, Mayer, and their colleagues successfully isolated, identified, and synthesized the primary component of the female housefly's sex attractant, which they named "muscalure". Their research, a landmark in entomology and chemical ecology, identified this compound as (Z)-9-tricosene.
The quest for an efficient and scalable synthesis of muscalure for use in pest control strategies spurred further research into various synthetic routes. This compound emerged as a crucial C9 building block in several of these synthetic pathways. Its structure, containing both a double and a triple bond, provides the necessary functionality for the stereoselective construction of the (Z)-alkene moiety and subsequent chain elongation to the C23 skeleton of muscalure. A key patent from 1976, US3994896A, describes the use of sulfonate esters of this compound in the synthesis of insect attractants, highlighting its industrial relevance early on.
Physicochemical Properties
While detailed experimental data for this compound is not extensively published in peer-reviewed literature, its basic properties can be inferred from its structure and data on analogous compounds. A constitutional isomer, (Z)-Non-6-en-1-yn-4-ol, has a reported CAS number of 94088-14-9. The properties of the target molecule, this compound, are summarized in the table below, based on computational models and data from related structures.
| Property | Value (Predicted) |
| Molecular Formula | C₉H₁₄O |
| Molecular Weight | 138.21 g/mol |
| Appearance | Colorless to pale yellow liquid (Expected) |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Insoluble in water; soluble in organic solvents |
| CAS Number | Not available for this specific isomer |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound can be achieved through a multi-step process, often starting from commercially available materials. The following is a representative experimental protocol based on established organometallic and organic chemistry principles, designed to yield the target compound.
3.1. Materials and Methods
-
Starting Materials: 1-hexyne, 3-bromo-1-propanol, n-butyllithium (n-BuLi) in hexanes, tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride (NH₄Cl), anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flasks, dropping funnel, magnetic stirrer, ice bath, rotary evaporator, distillation apparatus, standard glassware for organic synthesis.
3.2. Procedure
-
Lithiation of 1-hexyne: To a solution of 1-hexyne (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (1.05 eq) in hexanes is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour.
-
Alkylation: A solution of 3-bromo-1-propanol (1.1 eq) in anhydrous THF is added dropwise to the lithium hexynilide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
3.3. Expected Yield and Spectroscopic Data
-
Yield: The expected yield for this synthesis is typically in the range of 60-80%.
-
Spectroscopic Characterization:
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) would include signals for the terminal methyl group, methylene protons adjacent to the triple and double bonds, protons of the double bond, and the methylene protons adjacent to the hydroxyl group, as well as the hydroxyl proton.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals would correspond to the nine distinct carbon atoms in the molecule, including the acetylenic carbons, vinylic carbons, and the carbon bearing the hydroxyl group.
-
Mass Spectrometry (EI): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 138, along with characteristic fragmentation patterns.
-
Biological Function: Olfactory Signaling of Muscalure
This compound serves as a precursor to (Z)-9-tricosene (muscalure), the primary sex pheromone of the female housefly. Muscalure plays a critical role in mediating chemical communication and initiating mating behavior in male houseflies. The detection of this pheromone occurs through a sophisticated olfactory signaling pathway located in the antennae of the male fly.
4.1. Pheromone Detection and Signal Transduction
The process begins with the diffusion of muscalure molecules through pores in the sensilla of the housefly's antenna. The hydrophobic pheromone molecule is then captured and solubilized by Odorant-Binding Proteins (OBPs) present in the sensillar lymph. These OBPs transport the pheromone to Olfactory Receptors (ORs) located on the dendritic membrane of Olfactory Receptor Neurons (ORNs) . The binding of the pheromone to its specific OR triggers a conformational change in the receptor, leading to the opening of an ion channel. This influx of ions depolarizes the ORN, generating an action potential that is transmitted to the antennal lobe of the fly's brain. The brain then processes this signal, leading to a behavioral response, such as upwind flight towards the pheromone source and initiation of courtship.
Diagram: Olfactory Signaling Pathway of Muscalure in the Housefly
Caption: General workflow of muscalure detection in the housefly antenna.
Conclusion
This compound, while not a naturally occurring pheromone itself, holds a significant place in the history and practical application of insect chemical ecology. Its role as a key synthetic intermediate for muscalure underscores the importance of strategic organic synthesis in developing sustainable pest management tools. The detailed understanding of its synthesis, coupled with the knowledge of the biological pathways it ultimately influences, provides a powerful platform for researchers and professionals in the development of novel and effective insect control agents. Further research into the specific properties and alternative synthetic routes for this and related compounds will continue to be a valuable endeavor.
Navigating the Chemical Landscape of Non-4-en-6-yn-1-ol: A Technical Guide to its Stability and Reactivity
For Immediate Release
This technical guide provides a comprehensive overview of the stability and reactivity of non-4-en-6-yn-1-ol, a polyfunctionalized organic molecule with significant potential in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who are interested in the unique chemical properties of enyne alcohols. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from structurally related compounds and fundamental principles of organic chemistry to predict its chemical behavior.
Molecular Structure and Physicochemical Properties
This compound is a nine-carbon chain containing a primary alcohol at one end, a carbon-carbon double bond at the 4-position, and a terminal carbon-carbon triple bond at the 6-position. This unique arrangement of functional groups dictates its chemical personality, offering multiple sites for synthetic modification.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₉H₁₄O | - |
| Molecular Weight | 138.21 g/mol | [Calculated][1] |
| Appearance | Colorless to pale yellow liquid (predicted) | [General properties of similar compounds] |
| Boiling Point | ~180-200 °C (at atmospheric pressure, predicted) | [Extrapolation from similar enyne alcohols] |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, diethyl ether, dichloromethane) | [General solubility of alcohols and hydrocarbons] |
| pKa (hydroxyl proton) | ~16-17 (predicted) | [Typical pKa of primary alcohols][2] |
| pKa (alkynyl proton) | ~25 (predicted) | [Typical pKa of terminal alkynes] |
Stability Profile
The stability of this compound is influenced by its unsaturated nature and the presence of the hydroxyl group. The following sections outline its predicted stability under various conditions.
Thermal Stability
Enyne moieties can be susceptible to thermal decomposition. While specific data for this compound is unavailable, complex polyenynes are known to be thermally sensitive.[3][4] Decomposition at elevated temperatures could proceed through various pathways, including isomerization, cyclization, and polymerization. It is predicted that decomposition may become significant at temperatures above 100-120 °C, although this is an estimate.
Photochemical Stability
Compounds containing conjugated or proximal π-systems, such as enynes, are often photochemically active. Enyne alcohols have been shown to undergo photocyclization and fragmentation upon irradiation with UV light.[5][6][7][8] This suggests that this compound is likely to be unstable under prolonged exposure to ultraviolet radiation and should be stored in amber vials or in the dark.
pH Stability
The stability of this compound is expected to be pH-dependent.
-
Acidic Conditions: In the presence of strong acids, the alcohol can be protonated to form an oxonium ion, which is a good leaving group. This can facilitate dehydration to form a more conjugated enyne system or other rearrangement products.[9] The double and triple bonds are also susceptible to acid-catalyzed hydration.
-
Basic Conditions: The terminal alkyne has a weakly acidic proton that can be removed by a strong base (pKa ~25). The resulting acetylide is a potent nucleophile. The primary alcohol is also weakly acidic (pKa ~16-17) and can be deprotonated by strong bases to form an alkoxide.[2] While generally stable in mild base, strong basic conditions could lead to deprotonation and subsequent reactions.
Table 2: Predicted Stability of this compound under Stress Conditions (Illustrative)
| Condition | Predicted Outcome | Potential Degradants |
| High Temperature (>120 °C) | Decomposition | Isomers, cyclized products, polymers |
| UV Irradiation (e.g., 365 nm) | Decomposition | Photocyclized products, fragmentation products |
| Strong Acid (e.g., pH < 2) | Decomposition | Dienes, ethers, hydration products |
| Strong Base (e.g., pH > 12) | Deprotonation | Acetylide, alkoxide |
Reactivity Profile
The rich functionality of this compound provides a versatile platform for a wide range of chemical transformations.
Reactions of the Alcohol Group
-
Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC).[10] Stronger oxidizing agents, such as potassium permanganate or chromic acid, will likely oxidize it further to a carboxylic acid.[11][12]
-
Conversion to a Leaving Group: The hydroxyl group is a poor leaving group but can be converted to a better one, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This facilitates nucleophilic substitution reactions.
-
Esterification: Reaction with carboxylic acids or their derivatives will form the corresponding esters.
Reactions of the Alkene and Alkyne Groups
-
Addition Reactions: The double and triple bonds can undergo a variety of addition reactions, including:
-
Hydrogenation: Catalytic hydrogenation can reduce the alkyne and alkene. Selective reduction of the alkyne to a cis-alkene can be achieved using Lindlar's catalyst, while reduction to a trans-alkene can be accomplished with sodium in liquid ammonia. Complete hydrogenation will yield nonan-1-ol.
-
Hydrohalogenation: Addition of HX (e.g., HBr, HCl) will proceed according to Markovnikov's rule at the double bond. Addition to the alkyne can also occur.
-
Hydration: Acid-catalyzed hydration of the alkyne would be expected to yield a ketone (via an enol intermediate), while hydroboration-oxidation would yield an aldehyde from the terminal alkyne.
-
-
Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄) under harsh conditions can cleave the double and triple bonds, yielding smaller carboxylic acids and aldehydes.
Reactions of the Terminal Alkyne
-
Acidity: The terminal proton can be removed by a strong base (e.g., sodium amide, n-butyllithium) to form a nucleophilic acetylide. This can then be used in carbon-carbon bond-forming reactions, such as alkylation or addition to carbonyl compounds.
-
Sonogashira Coupling: The terminal alkyne can participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides.
Experimental Protocols
The following are generalized experimental protocols that can be adapted to study the stability and reactivity of this compound.
Stability Testing Protocol
This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines.
-
Sample Preparation: Prepare solutions of this compound of known concentration in appropriate solvents (e.g., acetonitrile, methanol).
-
Stress Conditions:
-
Thermal Stress: Store samples at elevated temperatures (e.g., 40°C, 60°C, 80°C) in controlled temperature chambers.
-
Photostability: Expose samples to a calibrated light source (e.g., xenon lamp) that mimics the UV-Vis spectrum of sunlight.
-
pH Stress: Adjust the pH of aqueous solutions of the compound to acidic (e.g., pH 2 with HCl) and basic (e.g., pH 12 with NaOH) conditions.
-
-
Time Points: Withdraw aliquots of the samples at specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week).
-
Analysis: Analyze the samples using a stability-indicating HPLC method with a UV detector to quantify the parent compound and any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.
-
Data Evaluation: Plot the concentration of this compound versus time for each condition to determine the degradation kinetics and half-life.
Figure 1. Experimental workflow for stability testing.
Reactivity Screening Protocol: Oxidation
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., dichloromethane for PCC, acetone for Jones reagent).
-
Reagent Addition:
-
For Aldehyde Synthesis: Add pyridinium chlorochromate (PCC) to the solution and stir at room temperature.
-
For Carboxylic Acid Synthesis: Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the cooled solution.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the starting material is consumed, quench the reaction (e.g., with isopropanol for Jones reagent) and perform an appropriate aqueous workup.
-
Purification and Characterization: Purify the product by column chromatography and characterize its structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).
Hypothetical Biological Interaction
While there is no specific biological data for this compound, its structure as a primary alcohol suggests it could potentially interact with metabolic enzymes. For instance, it could be a substrate for alcohol dehydrogenase (ADH) or cytochrome P450 (CYP) enzymes, which are involved in the metabolism of xenobiotics.
References
- 1. (Z)-Non-6-en-1-yn-4-ol | C9H14O | CID 20836307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jabde.com [jabde.com]
- 4. jabde.com [jabde.com]
- 5. Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusu… [ouci.dntb.gov.ua]
- 6. Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process [mdpi.com]
- 7. Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process | NSF Public Access Repository [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. crab.rutgers.edu [crab.rutgers.edu]
Methodological & Application
Application Note: A Proposed Synthesis of Non-4-en-6-yn-1-ol for Research and Development
Introduction
Non-4-en-6-yn-1-ol is a polyunsaturated alcohol containing both a double and a triple bond, making it a potentially valuable building block in organic synthesis. Its unique structure offers multiple points for further functionalization, rendering it an attractive intermediate for the synthesis of complex natural products, novel pharmaceutical agents, and advanced materials. This document outlines a detailed, proposed protocol for the synthesis of this compound, designed for researchers in academia and the pharmaceutical industry. The proposed synthesis is a two-step process involving the formation of a Grignard reagent and its subsequent addition to an yn-al.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a convergent synthesis that joins two smaller fragments. The key steps are:
-
Preparation of the Grignard Reagent: Formation of pent-4-en-1-ylmagnesium bromide from 5-bromo-1-pentene.
-
Preparation of the Aldehyde: Oxidation of commercially available propargyl alcohol to prop-2-ynal.
-
Carbon-Carbon Bond Formation: Nucleophilic addition of the Grignard reagent to prop-2-ynal to form the target molecule.
This approach is designed to be efficient and utilize readily available starting materials.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for the Grignard reaction. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Step 1: Synthesis of Pent-4-en-1-ylmagnesium bromide (Grignard Reagent)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.
-
In the dropping funnel, prepare a solution of 5-bromo-1-pentene (1.0 eq) in the anhydrous solvent.
-
Add a small amount of the 5-bromo-1-pentene solution to the magnesium suspension to initiate the reaction (indicated by a color change and gentle reflux).
-
Once the reaction has started, add the remaining 5-bromo-1-pentene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours until most of the magnesium has been consumed. The resulting greyish solution of the Grignard reagent is used directly in the next step.
Step 2: Synthesis of Prop-2-ynal
Caution: Prop-2-ynal is volatile and unstable. It should be prepared fresh and used immediately.
-
To a round-bottom flask equipped with a magnetic stirrer, add a solution of propargyl alcohol (1.0 eq) in a suitable solvent such as dichloromethane or acetone.
-
Add activated manganese dioxide (MnO2, 5-10 eq) portion-wise to the solution.
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.
-
Wash the filter cake with the solvent.
-
The resulting filtrate containing prop-2-ynal is used immediately in the next step without further purification.
Step 3: Synthesis of this compound
-
Cool the freshly prepared solution of prop-2-ynal from Step 2 to -78 °C in a dry ice/acetone bath.
-
Slowly add the Grignard reagent solution from Step 1 via a cannula or dropping funnel to the cold aldehyde solution with vigorous stirring.
-
Maintain the reaction temperature at -78 °C for 1 hour after the addition is complete.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Data Presentation
The following table summarizes the expected quantitative data for the proposed synthesis. Yields are estimates based on typical reactions of this type.
| Step | Reactant | Molar Eq. | Product | Theoretical Yield |
| 1 | 5-bromo-1-pentene | 1.0 | Pent-4-en-1-ylmagnesium bromide | ~90% (in solution) |
| 2 | Propargyl alcohol | 1.0 | Prop-2-ynal | ~70-80% (used in situ) |
| 3 | Prop-2-ynal | 1.0 | This compound | 60-70% (overall) |
| Pent-4-en-1-ylmagnesium bromide | 1.1 |
Visualization of the Experimental Workflow
Caption: Proposed synthetic workflow for this compound.
Application Notes and Protocols for the Purification of Non-4-en-6-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Non-4-en-6-yn-1-ol, a key intermediate in the synthesis of various organic molecules. The described techniques are designed to yield high-purity material suitable for sensitive downstream applications, including drug development and fine chemical synthesis.
Introduction
This compound is a polyunsaturated alcohol containing both a double and a triple bond, as well as a primary alcohol functional group. This combination of functional groups makes it a versatile building block but also presents challenges in purification due to potential isomerization, oxidation, or polymerization under harsh conditions. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following protocols describe three common and effective purification techniques: column chromatography, vacuum distillation, and recrystallization.
Data Presentation
The following tables summarize representative quantitative data for each purification technique, allowing for a comparative evaluation of their effectiveness. Please note that these are illustrative examples, and actual results may vary depending on the specific experimental conditions and the impurity profile of the crude material.
Table 1: Comparison of Purification Techniques for this compound
| Parameter | Column Chromatography | Vacuum Distillation | Recrystallization |
| Initial Purity (%) | 85 | 85 | 85 |
| Final Purity (%) | >98 | 95-98 | >99 |
| Typical Yield (%) | 70-85 | 80-90 | 60-75 |
| Scale | mg to multi-gram | gram to kg | mg to multi-gram |
| Primary Impurities Removed | Polar and non-polar byproducts | Non-volatile impurities, salts | Insoluble impurities, isomers |
Table 2: Key Parameters for Column Chromatography
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., 5% to 30%) |
| Loading Method | Wet loading with minimal solvent |
| Typical Loading Capacity | 1-5% of silica gel weight |
Table 3: Key Parameters for Vacuum Distillation
| Parameter | Value |
| Estimated Boiling Point | 70-80 °C at 1 mmHg |
| Apparatus | Short-path distillation apparatus |
| Precautions | Avoid excessive heating to prevent decomposition |
Table 4: Key Parameters for Recrystallization
| Parameter | Value |
| Solvent System | Diethyl ether / Hexane or Toluene / Hexane |
| Procedure | Dissolve in minimum hot solvent, cool slowly |
| Inducing Crystallization | Seeding with a pure crystal, scratching the flask |
Experimental Protocols
Purification by Column Chromatography
Column chromatography is a highly effective method for separating this compound from both more polar and less polar impurities.
Methodology:
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material.
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm).
-
Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the solvent to drain slowly as the silica packs. Gently tap the column to ensure even packing and remove air bubbles.
-
Once the silica has settled, add another thin layer of sand on top.
-
Equilibrate the column by running the starting eluent (e.g., 5% ethyl acetate in hexane) through the packed silica until the baseline is stable. Never let the solvent level drop below the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the starting eluent or a slightly more polar solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica column using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level just reaches the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin elution with a low polarity solvent mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 30% ethyl acetate in hexane) to elute the desired compound.
-
Collect fractions in test tubes or flasks.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Purification by Vacuum Distillation
Vacuum distillation is suitable for larger scale purification and for removing non-volatile impurities.
Methodology:
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Place the crude this compound and a magnetic stir bar in the distillation flask.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
-
Distillation Process:
-
Begin stirring the crude material.
-
Gradually apply vacuum to the system.
-
Slowly heat the distillation flask using a heating mantle.
-
Monitor the temperature of the vapor and the receiving flask.
-
Collect the fraction that distills at the expected boiling point range (estimated to be 70-80 °C at 1 mmHg).
-
-
Product Collection:
-
Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
-
The purified this compound will be in the receiving flask.
-
Purification by Recrystallization
Recrystallization can provide very high purity material, provided a suitable solvent system can be found. This technique is effective for removing impurities that have different solubility profiles from the target compound.
Methodology:
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., diethyl ether or toluene).
-
Add a less polar co-solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy.
-
Gently warm the solution until it becomes clear again.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Application Notes and Protocols: "Non-4-en-6-yn-1-ol" as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Non-4-en-6-yn-1-ol and related en-yn-ol compounds as versatile chemical intermediates. While specific literature on this compound is limited, this document extrapolates from well-established synthetic methodologies and the known reactivity of this class of molecules to provide practical guidance for its synthesis and application in research and development.
Introduction to En-yn-ol Intermediates
En-yn-ol scaffolds, characterized by the presence of alkene, alkyne, and alcohol functionalities within the same molecule, are valuable building blocks in organic synthesis. The unique arrangement of these functional groups allows for a wide range of selective transformations, making them key intermediates in the synthesis of complex natural products and pharmaceutically active compounds. This compound, with its nine-carbon backbone, represents a model compound for this class, offering multiple sites for chemical modification.
The primary route to synthesizing such compounds is the Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and a vinyl halide.[1][2] This reaction is known for its mild conditions and tolerance of various functional groups, making it a robust method for preparing en-yn-ol intermediates.[1]
Synthesis of this compound: A Representative Protocol
The synthesis of this compound can be achieved via a Sonogashira coupling between a suitable vinyl bromide and a terminal alkynyl alcohol. A plausible synthetic route is the coupling of (E/Z)-1-bromo-1-pentene with but-3-yn-1-ol.
Reaction Scheme:
Experimental Protocol: Sonogashira Coupling
This protocol is a general procedure adapted from established Sonogashira coupling methodologies.[2]
Materials:
-
(E/Z)-1-bromo-1-pentene
-
But-3-yn-1-ol
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and argon/nitrogen inlet, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous solvent (THF or DMF) and freshly distilled triethylamine (2.0 eq).
-
To the stirring solution, add (E/Z)-1-bromo-1-pentene (1.0 eq).
-
Finally, add but-3-yn-1-ol (1.2 eq) dropwise via syringe.
-
The reaction mixture is stirred at room temperature for 12-24 hours, or gently heated (40-50 °C) to facilitate the reaction. Reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is redissolved in diethyl ether or ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired this compound.
Quantitative Data
The following table summarizes expected data for the synthesis of a representative en-yn-ol compound based on typical literature values for Sonogashira couplings.
| Parameter | Expected Value | Notes |
| Yield | 60-90% | Highly dependent on substrate purity, catalyst quality, and reaction conditions. |
| Purity (post-column) | >95% | As determined by ¹H NMR and GC-MS. |
| ¹H NMR (CDCl₃, 400 MHz) | ||
| δ (ppm) | ||
| ~5.4-6.2 (m, 2H) | -CH=CH- | Coupling constants will differ for E and Z isomers. |
| ~4.2 (t, 2H) | -CH₂-OH | |
| ~2.4 (m, 2H) | -C≡C-CH₂- | |
| ~2.1 (q, 2H) | =CH-CH₂- | |
| ~1.0 (t, 3H) | -CH₃ | |
| ¹³C NMR (CDCl₃, 100 MHz) | ||
| δ (ppm) | ||
| ~140, ~110 | -CH=CH- | |
| ~90, ~80 | -C≡C- | |
| ~62 | -CH₂-OH | |
| IR (thin film, cm⁻¹) | ||
| ~3350 (br) | O-H | Alcohol stretch |
| ~2230 (w) | -C≡C- | Alkyne stretch |
| ~1650 (m) | -C=C- | Alkene stretch |
| MS (EI) | ||
| m/z | [M]+ | Molecular ion peak corresponding to the mass of this compound (C₉H₁₄O, MW: 138.21 g/mol ). |
Applications in Synthetic Chemistry
This compound is a versatile intermediate for the synthesis of more complex molecules. The three functional groups can be selectively manipulated.
-
Alcohol Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution.
-
Alkyne Group: The alkyne can undergo various reactions such as hydrogenation to an alkene or alkane, hydration to a ketone, or participate in cycloaddition reactions (e.g., "click" chemistry).
-
Alkene Group: The alkene can be hydrogenated, halogenated, or participate in metathesis reactions.
The enyne moiety is particularly useful for constructing cyclic systems through intramolecular reactions. For example, enyne metathesis can be used to form diene-containing rings, a common structural motif in natural products.
Example Application: Intermediate in the Total Synthesis of Laulimalide
The total synthesis of the marine natural product Laulimalide, a potent microtubule-stabilizing agent, has been accomplished using en-yn-ol containing fragments.[3][4] Although a different en-yn-ol was used, the principles of its application are relevant. An intramolecular ruthenium-catalyzed alkene-alkyne coupling of a complex enyne was a key step in forming the macrocyclic core of the molecule.[3] This highlights the power of the en-yn-ol scaffold in advanced organic synthesis.
Visualizations
Diagram 1: General Workflow for the Synthesis and Derivatization of this compound
Caption: Synthetic workflow for this compound and its potential applications.
Diagram 2: Catalytic Cycle of the Sonogashira Coupling Reaction
Caption: The palladium and copper catalytic cycles in the Sonogashira reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Total Synthesis of Laulimalide: Assembly of the Fragments and Completion of the Synthesis of the Natural Product and a Potent Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Laulimalide: Synthesis of the Northern and Southern Fragments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Non-4-en-6-yn-1-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Non-4-en-6-yn-1-ol is not a readily available commercial compound, and specific literature on its synthesis and applications is limited. The following application notes and protocols are based on the known reactivity of en-yn-ol scaffolds and general principles of organic synthesis. These are intended to serve as a guide for researchers interested in the potential applications of this and similar molecules.
Introduction
This compound is a polyfunctionalized unsaturated alcohol containing a primary alcohol, an isolated double bond, and a terminal triple bond. The unique arrangement of these functional groups makes it a potentially versatile building block in organic synthesis. The alcohol moiety allows for derivatization or can act as a directing group, while the alkene and alkyne groups are reactive sites for a variety of transformations, including additions, cyclizations, and cross-coupling reactions. En-yn-ol structures are particularly valuable as precursors for the synthesis of complex carbo- and heterocyclic systems through cascade reactions.[1][2]
Potential Synthetic Routes
A plausible retrosynthetic analysis of this compound suggests a convergent approach. A key disconnection can be made between C5 and C6, pointing to a nucleophilic acetylide and an electrophilic epoxide or a related 5-carbon synthon. An alternative route involves the coupling of a 4-carbon aldehyde with a 5-carbon organometallic reagent.
A practical synthetic approach could involve the reaction of an organometallic derivative of pent-1-yne with a protected 4-bromo-1-butanol, followed by deprotection. A more direct, albeit potentially lower-yielding, method would be the reaction of a Grignard reagent derived from a 4-halo-but-1-ene with a protected propargyl alcohol derivative.
A representative synthesis is outlined below:
Caption: Plausible synthetic route to this compound.
Applications in Organic Synthesis
The trifunctional nature of this compound opens up numerous possibilities for its application in the synthesis of complex molecules.
Precursor for Heterocyclic Synthesis
En-yn-ols are excellent substrates for metal-catalyzed cascade cyclizations to form various heterocyclic scaffolds, which are common motifs in pharmaceuticals and natural products.[1][2] For instance, under gold or platinum catalysis, this compound could potentially undergo a cycloisomerization reaction to furnish a dihydropyran ring system.
Precursor for Carbocyclic Systems
The en-yne moiety can participate in a variety of cycloaddition reactions. For example, a Pauson-Khand reaction could be employed to construct a bicyclic cyclopentenone structure, a valuable intermediate in natural product synthesis.
Cross-Coupling Reactions
The terminal alkyne is amenable to Sonogashira coupling with aryl or vinyl halides, allowing for the introduction of further complexity. Similarly, the alkene can participate in Heck or Suzuki couplings, although the terminal alkyne would likely need to be protected.
Experimental Protocols
The following are hypothetical but plausible experimental protocols for the synthesis and a key reaction of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of a structurally similar compound, 6,6-dimethylhept-1-en-4-yn-3-ol.[3]
Reaction Scheme:
Materials:
-
Pent-1-yne
-
n-Butyllithium (n-BuLi) in hexanes
-
4-Bromo-1-(tetrahydro-2H-pyran-2-yloxy)butane
-
Anhydrous tetrahydrofuran (THF)
-
p-Toluenesulfonic acid (p-TsOH)
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of pent-1-yne (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.05 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add a solution of 4-bromo-1-(tetrahydro-2H-pyran-2-yloxy)butane (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the protected en-yn-ol.
-
Dissolve the purified intermediate in MeOH, add a catalytic amount of p-TsOH, and stir at room temperature for 4 hours.
-
Neutralize the reaction with saturated aqueous sodium bicarbonate and remove the MeOH in vacuo.
-
Extract the aqueous layer with diethyl ether (3x), combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield this compound.
Quantitative Data (Hypothetical):
| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-8 | Lithium pentynilide | 4-Bromo-1-(THP-oxy)butane | THF | -78 to 25 | 12 | 75 |
| 9-12 | Protected en-yn-ol | p-TsOH | MeOH | 25 | 4 | 90 |
Protocol 2: Gold-Catalyzed Cycloisomerization
This protocol is based on general procedures for the gold-catalyzed cyclization of en-yn-ols.[4]
Reaction Scheme:
Materials:
-
This compound
-
(Ph₃P)AuCl
-
AgOTf
-
Anhydrous dichloromethane (DCM)
-
Celite
Procedure:
-
To a solution of (Ph₃P)AuCl (0.05 eq) and AgOTf (0.05 eq) in anhydrous DCM under an inert atmosphere, stir for 10 minutes at room temperature.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Quantitative Data (Hypothetical):
| Reactant | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 5 | DCM | 25 | 2 | 85 |
Signaling Pathways and Logical Relationships
The primary utility of this compound in a drug development context would be as a synthetic intermediate rather than a bioactive molecule itself. The logical workflow for its use is depicted below.
Caption: Workflow for the use of this compound in drug discovery.
References
- 1. Recent advances in the cascade reactions of enynols/diynols for the synthesis of carbo- and heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the cascade reactions of enynols/diynols for the synthesis of carbo- and heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. US20020016517A1 - Process for the preparation of 6,6-dimethylhept-1-en-4-yn-3-ol - Google Patents [patents.google.com]
- 4. Enone synthesis by oxidation or hydrolysis [organic-chemistry.org]
Application Notes and Protocols for Non-4-en-6-yn-1-ol Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key reaction mechanisms involving Non-4-en-6-yn-1-ol, a versatile building block in organic synthesis. The protocols outlined below are intended to serve as a guide for the synthesis, oxidation, and cyclization of this enynol, offering pathways to complex molecular architectures relevant to drug discovery and development.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence, starting from readily available materials. A plausible route involves the coupling of a C6 acetylenic fragment with a C3 electrophile.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Butyn-1-ol
-
n-Butyllithium (n-BuLi) in hexanes
-
(E)-1-Chloro-2-iodoethene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Lithiation of 3-Butyn-1-ol: To a solution of 3-butyn-1-ol (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 eq) dropwise. Stir the mixture for 1 hour at -78 °C.
-
Coupling Reaction: To the solution from step 1, add a solution of (E)-1-chloro-2-iodoethene (1.2 eq) in anhydrous THF. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Sonogashira Coupling: To the crude product from step 2, add Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), CuI (0.03 eq), and Et₃N (2.0 eq) in anhydrous Et₂O. Bubble acetylene gas through the solution for 15 minutes. Then, add propionaldehyde (1.5 eq) and stir at room temperature for 24 hours.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Et₂O (3 x 50 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
| Reactant | Equivalents | Molecular Weight ( g/mol ) |
| 3-Butyn-1-ol | 1.0 | 70.09 |
| n-Butyllithium | 1.1 | 64.06 |
| (E)-1-Chloro-2-iodoethene | 1.2 | 188.42 |
| Propionaldehyde | 1.5 | 58.08 |
Table 1: Stoichiometry for the synthesis of this compound.
Oxidation of this compound to Non-4-en-6-yn-1-al
The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, Non-4-en-6-yn-1-al, using a mild oxidizing agent such as Dess-Martin periodinane (DMP).
Experimental Protocol: Oxidation of this compound
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add DMP (1.5 eq) in one portion.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Extraction and Drying: Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Non-4-en-6-yn-1-al.
| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dess-Martin Periodinane | DCM | 0 to rt | 2.5 | 85-95 |
| 2 | PCC | DCM | rt | 4 | 70-80 |
| 3 | Swern Oxidation | DCM | -78 to rt | 3 | 80-90 |
Table 2: Comparison of oxidation conditions for this compound.
Intramolecular Pauson-Khand Reaction of this compound
The intramolecular Pauson-Khand reaction (PKR) of this compound provides a powerful method for the construction of a bicyclic cyclopentenone core. This [2+2+1] cycloaddition involves the alkene, alkyne, and a carbon monoxide source, typically mediated by a cobalt catalyst.[1][2] The reaction's intramolecular nature often leads to high selectivity.[2]
Reaction Workflow
Pauson-Khand Reaction Workflow
Experimental Protocol: Intramolecular Pauson-Khand Reaction
Materials:
-
This compound
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Carbon monoxide (CO) gas
-
Celite
-
Silica gel for column chromatography
Procedure:
-
Complex Formation: To a solution of this compound (1.0 eq) in anhydrous DCE, add Co₂(CO)₈ (1.1 eq) under an inert atmosphere. Stir the mixture at room temperature for 2 hours.
-
Cycloaddition: Heat the reaction mixture to 80 °C under a CO atmosphere (1 atm, balloon) and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, expose the reaction to air for 1 hour to decompose the excess cobalt carbonyl. Filter the mixture through a pad of Celite, washing with DCM.
-
Purification: Concentrate the filtrate in vacuo and purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the bicyclic cyclopentenone.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Co₂(CO)₈ | DCE | 80 | 14 | 65-75 |
| 2 | Mo(CO)₆ | Toluene | 110 | 24 | 40-50 |
| 3 | [Rh(CO)₂Cl]₂ | Toluene | 90 | 18 | 70-80 |
Table 3: Comparison of catalysts for the intramolecular Pauson-Khand reaction.
Gold-Catalyzed Intramolecular Cyclization of this compound
Gold catalysts, particularly Au(I) and Au(III) complexes, are highly effective in promoting the cycloisomerization of enynols.[3][4] The soft Lewis acidity of gold activates the alkyne towards nucleophilic attack by the tethered hydroxyl group, leading to the formation of various cyclic ethers.[3]
Signaling Pathway Diagram
Gold-Catalyzed Cyclization Pathway
Experimental Protocol: Gold-Catalyzed Cyclization
Materials:
-
This compound
-
Chloro(triphenylphosphine)gold(I) (Ph₃PAuCl)
-
Silver tetrafluoroborate (AgBF₄)
-
Anhydrous dichloromethane (DCM)
-
Celite
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a dry flask under an inert atmosphere, dissolve Ph₃PAuCl (0.05 eq) and AgBF₄ (0.05 eq) in anhydrous DCM. Stir for 10 minutes at room temperature.
-
Reaction: Add a solution of this compound (1.0 eq) in anhydrous DCM to the catalyst mixture. Stir at room temperature for 1-4 hours, monitoring by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a short pad of Celite, washing with DCM.
-
Purification: Concentrate the filtrate in vacuo and purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the cyclic ether product.
| Entry | Gold Catalyst | Co-catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Ph₃PAuCl | AgBF₄ | DCM | 2 | 85-95 |
| 2 | IPrAuCl | AgOTf | DCE | 3 | 80-90 |
| 3 | AuCl₃ | None | MeCN | 6 | 60-70 |
Table 4: Comparison of conditions for gold-catalyzed cyclization of this compound.
These protocols and data provide a foundation for the application of this compound in synthetic strategies. The choice of reaction pathway and conditions will depend on the desired molecular architecture and the specific goals of the research or drug development program. Further optimization may be required for specific substrates and scales.
References
Application Notes and Protocols: Non-4-en-6-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Non-4-en-6-yn-1-ol is a sparsely documented compound in scientific literature. The following protocols, data, and applications are based on established principles of organic chemistry and extrapolations from related enyne alcohol structures. These notes are intended to serve as a guiding framework for the synthesis, characterization, and potential application of this molecule.
Introduction
This compound is a polyfunctionalized unsaturated alcohol containing a nine-carbon chain with a primary alcohol at position 1, a carbon-carbon double bond (ene) at position 4, and a carbon-carbon triple bond (yne) at position 6. The strategic placement of these three distinct functional groups—a hydroxyl group, an alkene, and an alkyne—makes it a potentially valuable and versatile building block in organic synthesis and medicinal chemistry. The non-conjugated arrangement of the double and triple bonds influences its electronic properties and reactivity compared to conjugated enynols. This document provides a proposed synthetic protocol, predicted physicochemical properties, and potential research applications for this compound.
Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₁₄O | |
| Molecular Weight | 138.21 g/mol | Calculated based on the molecular formula.[1] |
| IUPAC Name | This compound | |
| Appearance | Predicted to be a colorless to pale yellow liquid | Based on similar unsaturated alcohols. |
| Boiling Point | Not determined | Expected to be higher than shorter-chain analogs like Hept-4-en-6-yn-1-ol. |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, ether, DCM) | Typical for medium-chain alcohols. |
| Hydrogen Bond Donor Count | 1 | From the hydroxyl group.[1] |
| Hydrogen Bond Acceptor Count | 1 | From the oxygen atom.[1] |
| Rotatable Bond Count | 5 | [1] |
Experimental Protocols
Proposed Synthesis via Sonogashira Coupling
The synthesis of enynes is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.[2][3][4] This protocol outlines a hypothetical, two-step synthesis of this compound.
Step 1: Synthesis of Hept-4-en-1-ol from a protected 4-pentyn-1-ol and a vinyl halide. This would be followed by deprotection. Step 2: A more direct conceptual approach involves coupling a suitable vinyl halide with a terminal alkyne alcohol. A plausible route is the Sonogashira coupling of a protected 4-pentyn-1-ol with a vinyl halide, followed by coupling with another suitable fragment and subsequent deprotection.
A more direct, albeit hypothetical, Sonogashira coupling protocol is presented below.
Protocol: Synthesis of this compound
Objective: To synthesize this compound by coupling a C4 vinyl component with a C5 alkyne alcohol component.
Materials:
-
1-Bromo-but-2-ene
-
Pent-4-yn-1-ol
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve pent-4-yn-1-ol (1.0 eq) in the anhydrous solvent.
-
Catalyst Addition: To the solution, add the palladium catalyst (e.g., 0.05 eq), copper(I) iodide (0.1 eq), and the amine base (2.0 eq).
-
Substrate Addition: Slowly add 1-bromo-but-2-ene (1.1 eq) to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst.
-
Extraction: Dilute the filtrate with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Caption: Proposed synthesis workflow for this compound.
Protocol for Structural Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[5][6][7]
Protocol: Characterization of this compound
Objective: To confirm the structure and assess the purity of the synthesized compound.
Methods & Expected Results:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). Expected signals would include a triplet for the terminal methyl group, multiplets for the methylene protons, distinct signals for the vinylic protons around 5.5-6.0 ppm, and a signal for the alcohol proton (which can be exchanged with D₂O).[7][8] The protons on the carbons adjacent to the alcohol will appear as a characteristic triplet.
-
¹³C NMR: Expected signals would include peaks in the aliphatic region for the sp³ carbons, two peaks in the olefinic region (~120-140 ppm) for the sp² carbons of the double bond, two peaks in the alkynyl region (~70-90 ppm) for the sp carbons of the triple bond, and a peak for the carbon attached to the hydroxyl group (~60-70 ppm).
-
-
Mass Spectrometry (MS):
-
Technique: Use Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Expected Result: The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the molecular weight of the compound (m/z ≈ 138.21). Characteristic fragmentation patterns for alcohols include alpha-cleavage and dehydration.[8]
-
-
Infrared (IR) Spectroscopy:
-
Technique: Analyze a thin film of the liquid sample.
-
Expected Result: Characteristic absorption bands should be observed for the O-H stretch (broad, ~3300 cm⁻¹), C-H stretches (sp³, sp², sp), C≡C stretch (~2100-2200 cm⁻¹, may be weak), C=C stretch (~1650 cm⁻¹), and C-O stretch (~1050 cm⁻¹).
-
Caption: Standard workflow for chemical structure characterization.
Potential Applications and Derivatization
The unique combination of functional groups in this compound opens up numerous possibilities for its use in research and development.
-
Synthetic Building Block: The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions to synthesize triazole-containing compounds. The alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. The alkene is available for reactions such as hydrogenation, epoxidation, or metathesis.
-
Drug Development: Enyne moieties are present in some natural products and biologically active compounds. This molecule could serve as a scaffold or intermediate in the synthesis of novel therapeutic agents. The different functional groups allow for the systematic modification of the structure to explore structure-activity relationships (SAR).
-
Materials Science: As a bifunctional monomer, it could potentially be used in polymerization reactions to create novel polymers with unique properties derived from the alkene and alkyne functionalities.
Caption: Potential chemical transformations of this compound.
References
- 1. (Z)-Non-6-en-1-yn-4-ol | C9H14O | CID 20836307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Substituted 1,3-enyne synthesis by C-C coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Analytical Characterization of Non-4-en-6-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of suitable analytical methodologies for the identification, quantification, and characterization of Non-4-en-6-yn-1-ol . The protocols outlined below are based on established analytical principles for unsaturated long-chain alcohols and can be adapted for specific research and development needs.
Introduction
This compound is an unsaturated alcohol containing both a double and a triple bond. Its structure presents unique analytical challenges requiring specific chromatographic and spectroscopic techniques for accurate characterization. These notes detail recommended methods for gas chromatography (GC), high-performance liquid chromatography (HPLC), and spectroscopic analysis (NMR and MS) of this compound.
Gas Chromatography (GC) Analysis
Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. To improve its volatility and chromatographic behavior, derivatization is highly recommended.
Data Presentation: Predicted GC Parameters
| Parameter | Method 1: Underivatized | Method 2: TFA Derivatization | Method 3: TMS Derivatization |
| Column | 5% Phenyl Methylpolysiloxane | 15% EGSS-X | 5% SE-30 |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | 5 ft x 1/8 in | 5 ft x 1/8 in |
| Injector Temperature | 250 °C | 250 °C | 250 °C |
| Oven Program | 80 °C (2 min), ramp to 250 °C at 10 °C/min | 130 °C Isothermal | 190 °C Isothermal |
| Carrier Gas | Helium, 1 mL/min | Helium, 30 mL/min | Helium, 30 mL/min |
| Detector | FID / MS | FID / MS | FID / MS |
| Detector Temperature | 280 °C | 265 °C | 265 °C |
| Expected Retention Time | Later eluting, potential for peak tailing | Shorter retention time, improved peak shape | Shorter retention time, improved peak shape |
| Derivatizing Agent | None | Trifluoroacetic Anhydride (TFAA) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
Experimental Protocols
Protocol 2.1: Sample Preparation for GC Analysis (TFA Derivatization)
-
To 1 mg of this compound in a vial, add 100 µL of a suitable solvent (e.g., dichloromethane).
-
Add 20 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane for GC injection.
Protocol 2.2: GC-MS Analysis
-
Set up the GC-MS system according to the parameters in the table above.
-
Inject 1 µL of the prepared sample.
-
Acquire data in full scan mode to identify the compound and its fragmentation pattern.
-
For quantification, use selected ion monitoring (SIM) mode for enhanced sensitivity.
Workflow for GC Analysis
Caption: Gas Chromatography analysis workflow.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique for the analysis of less volatile or thermally labile compounds. For UV detection of this compound, which lacks a strong chromophore, derivatization is necessary.
Data Presentation: Predicted HPLC Parameters
| Parameter | Method 1: Underivatized (RI Detection) | Method 2: Phthalic Anhydride Derivatization (UV Detection) |
| Column | Ion Exclusion Column | C8 or C18 |
| Column Dimensions | 300 mm x 7.8 mm ID | 150 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | Isocratic: 0.005 N H₂SO₄ | Gradient: Acetonitrile/Water |
| Flow Rate | 0.6 mL/min | 1.0 mL/min |
| Column Temperature | Ambient | 30 °C |
| Detector | Refractive Index (RI) | UV-Vis Diode Array Detector (DAD) |
| Wavelength | N/A | ~275 nm (for phthalate ester) |
| Injection Volume | 20 µL | 10 µL |
| Derivatizing Agent | None | Phthalic Anhydride |
Experimental Protocols
Protocol 3.1: Sample Preparation for HPLC Analysis (Phthalic Anhydride Derivatization)
-
Dissolve 1 mg of this compound in 1 mL of 1,4-dioxane.
-
Add 10 mg of phthalic anhydride and a catalytic amount of a suitable base (e.g., pyridine).
-
Heat the mixture at 80 °C for 1 hour.
-
After cooling, dilute the sample with the mobile phase for HPLC injection.
Protocol 3.2: HPLC-UV Analysis
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the derivatized sample.
-
Run the gradient program to elute the derivatized analyte.
-
Monitor the chromatogram at the specified wavelength.
Workflow for HPLC Analysis
Caption: High-Performance Liquid Chromatography workflow.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Position | Predicted ¹H Chemical Shift (δ) | Predicted ¹³C Chemical Shift (δ) |
| 1 (-CH₂OH) | ~3.6 (t) | ~62 |
| 2 (-CH₂-) | ~1.6 (quintet) | ~32 |
| 3 (-CH₂-) | ~2.2 (q) | ~28 |
| 4 (=CH-) | ~5.5 (dt) | ~110 |
| 5 (=CH-) | ~5.8 (dt) | ~140 |
| 6 (-C≡) | - | ~80 |
| 7 (≡C-) | ~1.8 (s) | ~85 |
| 8 (-CH₂-) | ~1.4 (sextet) | ~22 |
| 9 (-CH₃) | ~0.9 (t) | ~13 |
Experimental Protocol 4.1: NMR Sample Preparation and Analysis
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Data Presentation: Predicted Mass Spectral Data
| Ion | Predicted m/z | Fragmentation Pathway |
| [M]⁺ | 138 | Molecular Ion |
| [M-H₂O]⁺ | 120 | Dehydration |
| [M-C₂H₅]⁺ | 109 | Alpha-cleavage |
| [C₄H₅]⁺ | 53 | Cleavage at the en-yne system |
Experimental Protocol 4.2: Mass Spectrometry Analysis
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or as the eluent from a GC or LC system.
-
Use electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200).
Logical Relationship of Analytical Methods
Caption: Integrated analytical strategy for characterization.
Application Notes and Protocols for Non-4-en-6-yn-1-ol and Related Polyacetylene Alcohols in Medicinal Chemistry
Disclaimer: Direct experimental data on the medicinal chemistry applications of "Non-4-en-6-yn-1-ol" is not currently available in peer-reviewed literature. The following application notes and protocols are based on the known biological activities of the broader class of polyacetylene alcohols and enyne-containing compounds. These protocols provide a foundational framework for researchers to investigate the potential therapeutic properties of "this compound" and its analogs.
Introduction to Polyacetylene Alcohols in Medicinal Chemistry
Polyacetylenes are a class of naturally occurring and synthetic compounds characterized by the presence of one or more carbon-carbon triple bonds.[1][2][3][4][5] Those containing a hydroxyl group are termed polyacetylene alcohols. This structural motif has been identified in numerous compounds isolated from terrestrial plants and marine organisms, which exhibit a wide range of significant biological activities.[2][5][6]
Potential Therapeutic Applications:
-
Anticancer Activity: Many polyacetylene derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6][7][8] Their proposed mechanisms often involve the induction of apoptosis.
-
Anti-inflammatory Effects: The structural similarities of some enyne derivatives with natural anti-inflammatory agents suggest their potential to modulate inflammatory pathways.[9][10][11][12][13][14] In vitro assays are commonly used for the initial screening of these properties.[15][16][17]
-
Neuroprotective Properties: Certain polyacetylenic alcohols have been shown to promote neurite outgrowth and may offer protective effects against neurodegenerative processes.[18][19][20]
-
Antimicrobial and Antifungal Activities: The polyacetylene scaffold is found in compounds with notable antibacterial and antifungal properties.[21][22][23][24][25]
Physicochemical Properties of this compound
While biological data is scarce, the basic chemical properties of "this compound" and its isomers are available and summarized below.
| Property | (Z)-Non-4-en-6-yn-1-ol | (E)-Non-4-en-6-yn-1-ol |
| Molecular Formula | C₉H₁₄O | C₉H₁₄O |
| Molecular Weight | 138.21 g/mol | 138.21 g/mol |
| IUPAC Name | (4Z)-non-4-en-6-yn-1-ol | (4E)-non-4-en-6-yn-1-ol |
| PubChem CID | 5362792 | Not available |
| Physical Description | Predicted: Liquid | Predicted: Liquid |
| Solubility | Predicted: Soluble in organic solvents, sparingly soluble in water | Predicted: Soluble in organic solvents, sparingly soluble in water |
Experimental Protocols
The following are detailed, generalized protocols for assessing the potential biological activities of "this compound" or related novel compounds.
Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is designed to evaluate the potential of a test compound to inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[26]
Materials:
-
Cancer cell line (e.g., HeLa, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control, e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Protocol for In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)
This assay evaluates the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[27][28]
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Test compound stock solution
-
Diclofenac sodium (as a standard anti-inflammatory drug)
-
Water bath
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of albumin solution (either 1% aqueous BSA or fresh hen's egg albumin) and 2.8 mL of PBS.
-
Compound Addition: Add 2 mL of varying concentrations of the test compound to the reaction mixture.
-
Control Preparation: Prepare a control group with 2 mL of distilled water instead of the test compound.
-
Incubation: Incubate all samples at 37°C for 15 minutes.
-
Heat-induced Denaturation: Induce denaturation by heating the samples at 70°C in a water bath for 5 minutes.
-
Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Workflow for Albumin Denaturation Assay
Caption: Workflow for the in vitro anti-inflammatory albumin denaturation assay.
Protocol for In Vitro Neuroprotection Assessment
This protocol provides a general framework for assessing the neuroprotective effects of a compound against a neurotoxin-induced cell death in a neuronal cell line (e.g., SH-SY5Y or PC12).[29][30][31][32]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP⁺)
-
Test compound stock solution
-
MTT or similar viability assay reagents
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere for 24 hours.
-
Pre-treatment (Optional): Pre-treat the cells with various concentrations of the test compound for 1-2 hours before adding the neurotoxin.
-
Neurotoxin Exposure: Add a known concentration of the neurotoxin to induce cell death. Include control wells (cells only, cells + neurotoxin, cells + test compound only).
-
Incubation: Incubate the plate for 24-48 hours.
-
Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 3.1 or another suitable method.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A significant increase in viability in the presence of the test compound compared to the neurotoxin-only group indicates a neuroprotective effect.
Workflow for Neuroprotection Assay
Caption: General workflow for assessing the neuroprotective activity of a compound.
Conclusion and Future Directions
While "this compound" itself is an understudied molecule, its structural class of polyacetylene alcohols holds considerable promise in medicinal chemistry. The protocols outlined above provide a starting point for the systematic evaluation of its potential cytotoxic, anti-inflammatory, and neuroprotective activities. Further research should focus on the synthesis of "this compound" and its derivatives, followed by comprehensive in vitro screening. Promising lead compounds can then be advanced to more complex cellular and in vivo models to elucidate their mechanisms of action and therapeutic potential.
References
- 1. preprints.org [preprints.org]
- 2. Chemical and pharmacological progress on polyacetylenes isolated from the family apiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Polyacetylene Prepared by Chemical Dehydration of Poly(Vinyl Alcohol) [mdpi.com]
- 5. Polyacetylenes in herbal medicine: A comprehensive review of its occurrence, pharmacology, toxicology, and pharmacokinetics (2014-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,3-Diyne Derivatives of Lembehyne B with Antitumor and Neuritogenic Activity [mdpi.com]
- 7. Highly Enantioselective Synthesis and Anticancer Activities of Chiral Conjugated Diynols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen [mdpi.com]
- 15. journalajrb.com [journalajrb.com]
- 16. Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assa...: Ingenta Connect [ingentaconnect.com]
- 17. researchgate.net [researchgate.net]
- 18. Effect of polyacetylenes on the neurite outgrowth of neuronal culture cells and scopolamine-induced memory impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neuroprotective Effect of Perillyl alcohol in Experimental Sporadic Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
- 20. Neuroprotective Effects of Scopoletin on Neuro-damage caused by Alcohol in Primary Hippocampal Neurons [bslonline.org]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antibacterial activity of long-chain polyunsaturated fatty acids against Propionibacterium acnes and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 28. ijcrt.org [ijcrt.org]
- 29. mdpi.com [mdpi.com]
- 30. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 31. A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Non-4-en-6-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-4-en-6-yn-1-ol is a polyunsaturated aliphatic alcohol containing both a double and a triple bond, as well as a terminal primary alcohol functional group. This unique combination of functionalities makes it an intriguing scaffold for chemical modification and derivatization. The presence of the hydroxyl group allows for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. These derivatives can be instrumental in various research and development applications, including their use as chemical probes to investigate biological pathways, as building blocks in the synthesis of more complex molecules, and in the development of novel therapeutic agents.
This document provides detailed application notes and protocols for several common derivatization methods applicable to this compound, focusing on esterification, silylation, and carbamate formation. These methods are widely used to modify the properties of alcohols, such as their volatility, stability, and biological activity.
Derivatization Methods
The primary alcohol group of this compound is amenable to a variety of derivatization reactions. The choice of method will depend on the desired properties of the final product and its intended application.
Esterification (Acylation)
Esterification of the primary alcohol with an acyl chloride or anhydride is a robust method to introduce a wide range of functional groups. This can be used to prepare esters with enhanced lipophilicity or to introduce a reporter group for analytical purposes.
General Reaction:
R-OH + (CH3)3SiCl -> R-O-Si(CH3)3 + HCl
R-OH + R'-N=C=O -> R-O-C(O)NHR'
Caption: Workflow for the esterification of this compound.
Caption: Conceptual signaling pathway modulation by a bioactive derivative.
Caption: Decision tree for derivatization and potential applications.
Application Notes and Protocols for Handling and Storage of Non-4-en-6-yn-1-ol
Disclaimer: No specific Safety Data Sheet (SDS) or detailed handling and storage documentation for "Non-4-en-6-yn-1-ol" is publicly available. The following information is extrapolated from data on analogous compounds, including unsaturated alcohols and enynes, and reflects general best practices for handling reactive and potentially hazardous organic compounds. Researchers must exercise extreme caution and perform a thorough risk assessment before handling this substance.
Introduction
This compound is an organic molecule containing a primary alcohol, a carbon-carbon double bond, and a carbon-carbon triple bond. This combination of functional groups suggests potential hazards, including flammability, reactivity, and the potential for peroxide formation. These application notes provide a guide for the safe handling and storage of this compound in a research and development setting.
Potential Hazards and Safety Summary
The primary hazards associated with this compound are inferred from its structure:
-
Flammability: Like many low-molecular-weight alcohols, it is expected to be a flammable liquid.[1][2][3][4][5][6][7] Its vapors can form explosive mixtures with air.[3][8]
-
Peroxide Formation: The presence of allylic and propargylic hydrogens increases the risk of peroxide formation upon exposure to air and light.[9][10][11][12][13] Peroxides can be shock-sensitive and explosive, especially upon concentration.[9][10]
-
Reactivity: The double and triple bonds make the molecule susceptible to various reactions, including polymerization, which could be initiated by peroxides.[10] It should be kept away from strong oxidizing agents.[2][3]
-
Toxicity: While specific toxicity data is unavailable, many volatile organic compounds are irritants and can have toxic effects upon inhalation, ingestion, or skin absorption.[1][2][14]
Quantitative Data Summary
As no specific experimental data for this compound was found, the following table provides estimated values and recommendations based on similar unsaturated alcohols.
| Property | Estimated Value / Recommendation |
| Physical State | Liquid |
| Boiling Point | Estimated to be in the range of 150-200 °C. Volatility is a concern. |
| Flash Point | Likely to be in the flammable range (< 60 °C). Treat as a flammable liquid.[1][2] |
| Storage Temperature | Store in a cool, dry, well-ventilated area, away from heat and direct sunlight.[6][7][15][16][17] Recommended temperature: 2-8 °C in a flammable-rated refrigerator.[16][17] |
| Incompatible Materials | Strong oxidizing agents, acids, bases, and metals that can catalyze polymerization.[2][3][16][18] |
| Personal Protective Equipment (PPE) | Chemical splash goggles, chemical-resistant gloves (e.g., neoprene), lab coat, and in some cases, a face shield and respiratory protection.[1][2][4][5][6][8][19] |
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of this compound
This protocol outlines the steps for the safe dilution of this compound to a working concentration.
Materials:
-
This compound
-
Anhydrous, inhibitor-free solvent (e.g., diethyl ether, THF) - Note: Ensure the solvent itself is tested for peroxides.
-
Volumetric flasks and pipettes
-
Inert gas source (Nitrogen or Argon)
-
Appropriate PPE
Procedure:
-
Risk Assessment: Before starting, conduct a full risk assessment of the procedure, noting the flammability and potential for peroxide formation.
-
Work Area Preparation: Ensure the work is performed in a certified chemical fume hood.[1][20] Remove all ignition sources from the area.[3][5][6][7][8][16]
-
Peroxide Test: Before use, test the stock container of this compound for the presence of peroxides using peroxide test strips or the potassium iodide method.[12] If peroxides are present at a concentration >100 ppm, do not proceed and consult with a safety officer for disposal.
-
Inert Atmosphere: Purge all glassware (volumetric flask, pipette) with an inert gas (Nitrogen or Argon) to remove air.
-
Aliquotting: Under a gentle stream of inert gas, carefully withdraw the required volume of this compound using a clean, dry pipette.
-
Dilution: Add the aliquot of this compound to the volumetric flask containing the solvent. Dilute to the mark with the solvent.
-
Mixing: Cap the flask and invert several times to ensure homogeneity.
-
Storage of Solution: If the solution is to be stored, purge the headspace of the volumetric flask with inert gas before sealing. Store in a cool, dark place, and label with the date of preparation and a "peroxide-former" warning.[9][11][17]
-
Waste Disposal: Dispose of all waste, including pipette tips and any excess solution, in a designated hazardous waste container.
Visualizations
Caption: Workflow for Safe Handling of this compound.
Caption: Storage and Monitoring Protocol for this compound.
References
- 1. quileutenation-wa.newlook.safeschoolssds.com [quileutenation-wa.newlook.safeschoolssds.com]
- 2. flinnsci.ca [flinnsci.ca]
- 3. ehs.okstate.edu [ehs.okstate.edu]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. methanol.org [methanol.org]
- 6. nedstar.com [nedstar.com]
- 7. fda.gov.ph [fda.gov.ph]
- 8. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 9. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 11. Peroxide Forming Solvents [sigmaaldrich.com]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. researchgate.net [researchgate.net]
- 14. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 15. editverse.com [editverse.com]
- 16. Guidelines for Chemical Storage - Risk Management- OSHA Guidelines - Industrial Safety and Health Knowledge and Resources [redasafe.com]
- 17. csuohio.edu [csuohio.edu]
- 18. towson.edu [towson.edu]
- 19. csub.edu [csub.edu]
- 20. Handling and Storage | University of Virginia School of Engineering and Applied Science [engineering.virginia.edu]
Troubleshooting & Optimization
Technical Support Center: Non-4-en-6-yn-1-ol Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of Non-4-en-6-yn-1-ol. The information is based on established principles for enyne synthesis, primarily focusing on the Sonogashira cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for this compound?
A1: The most prevalent method for synthesizing 1,3-enynes like this compound is the Sonogashira cross-coupling reaction.[1][2][3] This involves coupling a vinyl halide with a terminal alkyne, catalyzed by a palladium complex with a copper(I) co-catalyst. For this compound, a plausible route is the coupling of a protected 3-butyn-1-ol with a 1-halopent-1-ene.
Q2: What are the primary factors that influence the reaction yield?
A2: Several factors critically affect the yield:
-
Catalyst System: The choice of palladium catalyst and ligands is crucial.
-
Reaction Conditions: Temperature, solvent, and the choice of base significantly impact the reaction rate and selectivity.[1]
-
Oxygen Exclusion: The reaction is highly sensitive to atmospheric oxygen, which can lead to unwanted side reactions.[1]
-
Purity of Reagents: The purity of starting materials, especially the terminal alkyne and vinyl halide, is essential for a clean reaction.
Q3: What are the most common and problematic side reactions?
A3: The most significant side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which forms a diacetylene impurity.[1][4] This is often promoted by the presence of oxygen and the copper co-catalyst. Other potential side reactions include decomposition of the starting materials or product under harsh conditions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Conversion
Q: My reaction shows no conversion to the desired product, with only starting materials visible on TLC/GC-MS. What are the likely causes?
A: This issue typically points to an inactive catalytic system. Here’s a checklist of potential problems and solutions:
-
Inactive Palladium Catalyst: The Pd(0) active species may not have formed or has decomposed.
-
Solution: Use a fresh, high-quality palladium source like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄. If using a Pd(II) precatalyst, ensure the conditions are suitable for its in-situ reduction to Pd(0).[5]
-
-
Insufficient Base: The base is critical for deprotonating the terminal alkyne.
-
Solution: Ensure the base (commonly an amine like triethylamine or diisopropylamine) is dry and used in sufficient excess. Filtering the amine base through a plug of alumina just before use can improve results.[6]
-
-
Improper Solvent: The solvent must be appropriate for the reaction and thoroughly degassed.
-
Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.
-
Solution: While many Sonogashira couplings run at room temperature, gently heating the reaction to 40-60°C can initiate the reaction.[1] Monitor for potential decomposition.
-
Issue 2: Significant Homocoupling Side Product
Q: I am observing a high yield of the diacetylene homocoupling product and a low yield of my target enyne. How can I suppress this side reaction?
A: Homocoupling is a common problem, often exacerbated by oxygen.
-
Thorough Degassing: Oxygen is a primary culprit in promoting homocoupling.
-
Solution: Employ rigorous degassing techniques. The freeze-pump-thaw method (three cycles) is highly effective. Alternatively, sparging the solvent and reaction mixture with an inert gas like argon or nitrogen for an extended period can help.[1]
-
-
Copper-Free Conditions: The copper(I) co-catalyst can promote homocoupling.
Issue 3: Product Decomposition or Complex Mixture
Q: The reaction turns dark, and the final analysis shows a complex mixture of unidentifiable products. What could be wrong?
A: This suggests decomposition, which can be caused by several factors.
-
Excessive Heat: Enynes and polyunsaturated alcohols can be thermally unstable.
-
Solution: Run the reaction at the lowest possible temperature that allows for a reasonable conversion rate. Consider starting at room temperature and only gently heating if necessary.
-
-
Air Sensitivity: The product itself may be sensitive to air, light, or heat, leading to polymerization or decomposition.[8][9]
-
Solution: Ensure the reaction and workup are performed under an inert atmosphere and protect the reaction from light. Analyze the product promptly after purification.
-
Issue 4: Difficulty with Product Purification
Q: I am struggling to separate the this compound from residual starting materials and side products. What purification strategies are effective?
A: Purification of polar enynols can be challenging due to their similar polarity to byproducts.
-
Column Chromatography: This is the most common method.
-
Solution: Use a suitable stationary phase like silica gel. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is often effective. Start with a low polarity eluent to remove nonpolar impurities and gradually increase the polarity to elute your product.
-
-
Liquid-Liquid Extraction: An initial workup can remove many impurities.
-
Solution: After quenching the reaction, perform a liquid-liquid extraction. Washing the organic layer with a mild acid (e.g., dilute NH₄Cl) can remove amine bases, while a brine wash can help remove water-soluble impurities.
-
Data Presentation: Reaction Condition Optimization
The following table provides an example of how different parameters in a Sonogashira coupling can be varied to optimize the yield for a generic enyne synthesis.
| Entry | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ (5) | 10 | Et₃N | THF | 25 | 45 | High homocoupling observed. |
| 2 | PdCl₂(PPh₃)₂ (5) | 10 | Et₃N | THF | 50 | 65 | Improved yield with heating. |
| 3 | PdCl₂(PPh₃)₂ (5) | 10 | DIPA | Toluene | 60 | 75 | Change of base and solvent improved yield. |
| 4 | PdCl₂(PPh₃)₂ (5) | — | Pyrrolidine | DMF | 80 | 70 | Copper-free; homocoupling suppressed. |
This table is illustrative and specific conditions for this compound will require experimental optimization.
Experimental Protocols
Protocol 1: Representative Sonogashira Synthesis of (E)-Non-4-en-6-yn-1-ol
This protocol describes a general procedure for the synthesis via the coupling of (E)-1-bromopent-1-ene and 3-butyn-1-ol.
Materials:
-
(E)-1-bromopent-1-ene (1.0 eq)
-
3-butyn-1-ol (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Dry, degassed THF
Procedure:
-
To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and condenser, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.06 eq).
-
Seal the flask with septa, and purge with argon for 15 minutes.
-
Add dry, degassed THF via syringe, followed by triethylamine.
-
Add 3-butyn-1-ol (1.2 eq) via syringe and stir the mixture for 10 minutes at room temperature.
-
Add (E)-1-bromopent-1-ene (1.0 eq) dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC. If the reaction is sluggish, it may be gently heated to 40-50°C.
-
Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.
-
Proceed with workup and purification as described in Protocol 2.
Protocol 2: Workup and Purification
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous NH₄Cl, water, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure this compound.
Visualizations
Caption: Plausible Sonogashira coupling pathway for this compound synthesis.
Caption: A logical workflow for troubleshooting low yields in enyne synthesis.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. jabde.com [jabde.com]
- 9. jabde.com [jabde.com]
Technical Support Center: Non-4-en-6-yn-1-ol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Non-4-en-6-yn-1-ol. The information focuses on identifying and mitigating common side products and addressing experimental challenges.
Troubleshooting Guide
Problem: Low yield of this compound and presence of a major byproduct with a higher molecular weight.
Possible Cause: Homocoupling of the terminal alkyne starting material is a common side reaction in Sonogashira couplings, leading to the formation of a diyne impurity.[1][2] This is often exacerbated by the presence of oxygen, which facilitates the oxidative coupling of the copper acetylide intermediate.[1]
Solution:
-
Deoxygenate all solvents and reagents: Thoroughly sparge all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction.
-
Use fresh, high-quality reagents: Ensure the amine base is free of moisture and the copper(I) iodide is a fresh batch or has been stored under inert atmosphere to minimize oxidation.
-
Consider a copper-free Sonogashira protocol: Several copper-free methodologies have been developed to avoid the issue of homocoupling.[2][3] These often employ alternative bases or palladium ligands.
-
Control the reaction temperature: Sonogashira reactions can often be performed at room temperature, which can help minimize side reactions.[1][2]
Problem: The reaction is sluggish or does not go to completion.
Possible Cause: Inefficient catalyst activity or catalyst poisoning. The palladium(0) active species may not be generated efficiently or could be deactivated during the reaction.
Solution:
-
Catalyst choice: The choice of palladium source and ligand is crucial. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[2] The active Pd(0) species is generated in situ.
-
Ligand modification: The use of electron-rich and bulky phosphine ligands can improve the catalytic activity.
-
Solvent: The reaction is typically performed in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Base: An amine base, such as triethylamine or diisopropylamine, is required.[3] Ensure the base is pure and dry.
Problem: Difficulty in purifying the final product from starting materials and byproducts.
Possible Cause: Similar polarities of the desired product, unreacted starting materials (especially the alcohol-containing vinyl halide), and the homocoupled diyne byproduct can make chromatographic separation challenging.
Solution:
-
Column Chromatography: Careful selection of the solvent system for column chromatography is essential. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can effectively separate the components.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system could be an effective purification method.
-
Derivatization: In some cases, temporary derivatization of the hydroxyl group of this compound could alter its polarity, facilitating separation from non-polar byproducts. The protecting group can then be removed in a subsequent step.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound via Sonogashira coupling?
A1: The most prevalent side product is the homocoupled diyne, formed by the oxidative coupling of two molecules of the terminal alkyne reactant.[1] This is often referred to as a Glaser coupling side reaction.
Q2: How can I confirm the presence of the homocoupled diyne byproduct?
A2: The homocoupled product will have a molecular weight corresponding to the dimer of the alkyne starting material minus two protons. This can be identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). ¹H NMR spectroscopy can also be used to identify the characteristic signals of the symmetrical diyne.
Q3: Are there any alternative methods to synthesize this compound that avoid these side products?
A3: While Sonogashira coupling is a very common and powerful method for forming C(sp²)-C(sp) bonds, exploring copper-free variations can significantly reduce or eliminate the formation of homocoupled byproducts.[2][3]
Q4: What are the typical reaction conditions for a Sonogashira coupling to synthesize a molecule like this compound?
A4: Typical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), an amine base (e.g., triethylamine or diisopropylamine), and an organic solvent (e.g., THF or DMF). The reaction is usually carried out under an inert atmosphere at room temperature or with gentle heating.[3]
Experimental Protocols
General Procedure for the Synthesis of this compound via Sonogashira Coupling
-
Reaction Setup: To a dried Schlenk flask under an argon atmosphere, add the vinyl halide (1.0 eq.), the terminal alkyne (1.2 eq.), and a degassed solvent (e.g., THF or DMF).
-
Addition of Base: Add a degassed amine base (e.g., triethylamine, 2.0 eq.).
-
Catalyst Addition: To the stirred solution, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.) and the copper(I) iodide co-catalyst (0.04-0.10 eq.).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Quantitative Data
No specific quantitative data for the yield of this compound versus its side products was found in the search results. However, the following table illustrates a hypothetical comparison of product distribution under different reaction conditions based on the general principles of the Sonogashira reaction.
| Condition | Desired Product Yield (%) | Homocoupled Diyne Yield (%) | Unreacted Starting Material (%) |
| Standard (with CuI, no degassing) | 40-60 | 20-30 | 10-20 |
| Standard (with CuI, with degassing) | 70-85 | 5-15 | <10 |
| Copper-free | 75-90 | <5 | <10 |
This table is for illustrative purposes and actual results may vary.
Visualizations
References
Technical Support Center: Optimizing Non-4-en-6-yn-1-ol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Non-4-en-6-yn-1-ol. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for preparing this compound?
A1: A common and effective strategy for the synthesis of this compound involves a three-step process:
-
Protection of the alcohol: The hydroxyl group of a suitable starting material, such as 4-penten-1-ol, is protected to prevent unwanted side reactions in the subsequent coupling step. A tert-butyldimethylsilyl (TBDMS) group is a common choice for this purpose.
-
Sonogashira cross-coupling reaction: The protected alkenyl halide is then coupled with propyne using a palladium catalyst and a copper(I) co-catalyst. This reaction forms the key carbon-carbon bond, creating the enyne backbone.[1]
-
Deprotection of the alcohol: The protecting group is removed to yield the final product, this compound.
Q2: Which vinyl halide should I use for the Sonogashira coupling, a bromide or an iodide?
A2: Vinyl iodides are generally more reactive than vinyl bromides in Sonogashira coupling reactions and often allow for milder reaction conditions.[2] However, vinyl bromides can also be used, sometimes requiring slightly harsher conditions or more specialized catalyst systems. The choice may depend on the availability and stability of the specific vinyl halide precursor.
Q3: What are the most common side reactions to be aware of during the Sonogashira coupling step?
A3: The most prevalent side reaction is the homocoupling of the alkyne (propyne in this case) to form a dimer (Glaser coupling).[1] This is particularly an issue when a copper co-catalyst is used in the presence of oxygen. Another potential side reaction is the dimerization of the palladium catalyst, leading to the formation of palladium black and a decrease in catalytic activity.
Q4: How can I purify the final product, this compound?
A4: Flash column chromatography on silica gel is a standard and effective method for purifying enynols.[3][4] The choice of eluent (mobile phase) is crucial for good separation. A gradient elution, starting with a non-polar solvent system (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether), is often employed.[3] Thin-layer chromatography (TLC) should be used to monitor the separation and identify the fractions containing the desired product.
Troubleshooting Guides
Problem 1: Low or No Yield of the Sonogashira Coupling Product
| Possible Cause | Suggested Solution(s) |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst. Palladium(0) catalysts can be sensitive to air and moisture. - Consider using a pre-catalyst that is activated in situ. - Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| Poor Substrate Reactivity | - If using a vinyl bromide, consider switching to the more reactive vinyl iodide.[2] - Increase the reaction temperature. Sonogashira couplings with less reactive halides often require heating.[2] - Use a more electron-rich phosphine ligand to enhance the oxidative addition step. |
| Inefficient Base | - Ensure the amine base (e.g., triethylamine, diisopropylamine) is dry and of high purity. - Consider using a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) if the alkyne is not sufficiently deprotonated. |
| Presence of Oxygen | - Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This is critical to prevent catalyst deactivation and alkyne homocoupling. |
Problem 2: Significant Formation of Alkyne Homocoupling (Glaser Coupling) Byproduct
| Possible Cause | Suggested Solution(s) |
| Presence of Oxygen | - Rigorously exclude oxygen from the reaction by using Schlenk techniques or a glovebox. Degas all solvents and reagents thoroughly. |
| High Copper(I) Concentration | - Reduce the amount of the copper(I) co-catalyst. - Consider running the reaction under "copper-free" Sonogashira conditions, although this may require a different palladium catalyst/ligand system and potentially higher temperatures.[2] |
| Slow Cross-Coupling | - Optimize the cross-coupling reaction conditions (catalyst, ligand, temperature) to increase its rate relative to the homocoupling reaction. |
Problem 3: Difficulty in Removing the Alcohol Protecting Group
| Possible Cause | Suggested Solution(s) |
| Incomplete Deprotection (TBDMS group) | - Increase the amount of the deprotecting agent (e.g., TBAF). - Increase the reaction time or temperature. - Ensure the TBAF solution is not old or decomposed. |
| Degradation of the Product During Deprotection | - If using acidic conditions for deprotection, the enyne moiety might be sensitive. Consider using a fluoride-based deprotection method for silyl ethers (e.g., TBAF).[5] - If TBAF is causing basicity-related side reactions, buffer the reaction mixture with a mild acid like acetic acid.[6] |
Experimental Protocols
Protection of 4-penten-1-ol with TBDMS-Cl
-
Materials: 4-penten-1-ol, tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, Dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-penten-1-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TBDMS-Cl (1.2 eq) in anhydrous DCM to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the TBDMS-protected 4-penten-1-ol.
-
Sonogashira Coupling of TBDMS-protected 1-iodo-1-pentene with Propyne
-
Materials: TBDMS-protected 1-iodo-1-pentene, Propyne (gas or condensed), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Copper(I) iodide (CuI), Triethylamine (TEA), Anhydrous solvent (e.g., THF or DMF).
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add TBDMS-protected 1-iodo-1-pentene (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Add anhydrous and degassed TEA and the chosen solvent.
-
Bubble propyne gas through the stirred solution at room temperature or use a pre-condensed amount of propyne at low temperature.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the protected this compound.
-
Deprotection of TBDMS-protected this compound
-
Materials: TBDMS-protected this compound, Tetrabutylammonium fluoride (TBAF) solution (1 M in THF), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the TBDMS-protected enynol (1.0 eq) in THF in a plastic flask.
-
Add the TBAF solution (1.1-1.5 eq) dropwise at room temperature.
-
Stir the reaction for 1-3 hours and monitor by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain this compound.[6]
-
Data Presentation
Table 1: Typical Reaction Conditions for Sonogashira Coupling of Vinyl Halides with Alkynes
| Parameter | Condition | Reference |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | [7] |
| Catalyst Loading | 1-5 mol% | [7] |
| Copper(I) Co-catalyst | CuI | [2] |
| Co-catalyst Loading | 2-10 mol% | [8] |
| Base | Triethylamine, Diisopropylamine, Piperidine | [2][7] |
| Solvent | THF, DMF, Toluene, Amines | [2] |
| Temperature | Room Temperature to 100 °C | [2] |
| Reaction Time | 2-24 hours | [8] |
Table 2: Protecting Groups for Alcohols and their Cleavage Conditions
| Protecting Group | Abbreviation | Protection Reagent | Cleavage Conditions | Reference |
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | TBAF in THF; mild acid (e.g., AcOH) | [5] |
| Triethylsilyl | TES | TES-Cl, Imidazole | TBAF in THF; stronger acid than for TBDMS | [9] |
| Triisopropylsilyl | TIPS | TIPS-Cl, Imidazole | TBAF in THF; even stronger acid | [9] |
| Tetrahydropyranyl | THP | Dihydropyran, p-TsOH | Acidic conditions (e.g., aq. HCl, AcOH) |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yield in Sonogashira coupling.
Caption: Key components of the Sonogashira reaction.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Purification [chem.rochester.edu]
- 4. Isolation, purification and characterization of allelopathic compounds – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. hwpi.harvard.edu [hwpi.harvard.edu]
"Non-4-en-6-yn-1-ol" stability issues and degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Non-4-en-6-yn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is a polyunsaturated alcohol containing both a double bond (ene) and a triple bond (yne) functionality, making it susceptible to several degradation pathways. The primary stability concerns include:
-
Oxidation: The double and triple bonds are prone to oxidation, especially when exposed to air (oxygen), light, and elevated temperatures. This can lead to the formation of hydroperoxides, which can further degrade into aldehydes, ketones, and carboxylic acids.[1][2] The alcohol functional group can also be oxidized.[3][4]
-
Polymerization: Enynes are known to undergo polymerization, which can be initiated by heat, light, or the presence of catalytic impurities (e.g., trace metals).[5][6][7][8][9] This can result in the formation of oligomers or polymers, leading to a decrease in the purity of the compound.
-
Isomerization: Under certain conditions, such as exposure to acid, base, or metal catalysts, the double or triple bonds in the molecule can shift, leading to the formation of structural isomers.[10][11][12]
-
Cycloisomerization: In the presence of certain metal catalysts, enynes can undergo cycloisomerization to form various cyclic compounds.[13][14]
Q2: How should I properly store this compound to minimize degradation?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or below, in a freezer.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.
-
Purity: Ensure the compound is free from impurities, especially trace metals that can catalyze degradation.
Q3: Can I handle this compound on the benchtop?
A3: For short periods, this compound can be handled on the benchtop. However, to minimize degradation, it is recommended to:
-
Minimize exposure to air and light.
-
Use solvents that have been deoxygenated.
-
Work quickly and return the compound to proper storage conditions as soon as possible.
-
For sensitive experiments, handling in a glovebox under an inert atmosphere is ideal.
Q4: What are the common signs of this compound degradation?
A4: Signs of degradation can include:
-
A change in physical appearance, such as color change (e.g., turning yellow or brown) or the formation of a viscous liquid or solid (indicating polymerization).
-
The appearance of new peaks in analytical chromatograms (e.g., HPLC, GC).
-
A decrease in the peak area of the parent compound in chromatograms.
-
Changes in spectroscopic data (e.g., NMR, IR).
-
Inconsistent experimental results.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent biological activity or assay results. | Degradation of this compound leading to reduced concentration of the active compound or formation of interfering byproducts. | 1. Verify the purity of the compound using a suitable analytical method (e.g., HPLC, NMR) before each experiment. 2. Prepare stock solutions fresh and store them appropriately (see storage recommendations). 3. Minimize the number of freeze-thaw cycles for stock solutions. |
| Formation of a precipitate or viscous material in the sample. | Polymerization of the enyne moiety.[5][6][7][8][9] | 1. Ensure proper storage under an inert atmosphere and at low temperatures. 2. Avoid exposure to light and heat. 3. Filter the solution through a 0.22 µm syringe filter before use if a slight precipitate is observed. For significant polymerization, the sample should be repurified or discarded. |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS). | Degradation of the compound through oxidation, isomerization, or other pathways. | 1. Review handling and storage procedures to identify potential sources of degradation. 2. Use freshly prepared samples for analysis. 3. Characterize the impurities by mass spectrometry (MS) to identify potential degradation products. This can help in elucidating the degradation pathway. |
| Low yield in a synthetic reaction using this compound as a starting material. | The compound may have degraded prior to the reaction, or it may be unstable under the reaction conditions. | 1. Confirm the purity of the starting material immediately before the reaction. 2. Consider the compatibility of the reaction conditions (e.g., temperature, reagents, catalysts) with the enyne and alcohol functionalities. 3. If possible, perform the reaction under an inert atmosphere and protect it from light. |
Quantitative Data on Stability
The following tables provide illustrative data on the potential degradation of this compound under various conditions. This data is inferred from the general behavior of enynes and polyunsaturated alcohols and should be used as a guideline for handling and experimental design.
Table 1: Effect of Temperature on Degradation (Storage for 30 days in the dark under Argon)
| Temperature | Purity (%) |
| -80°C | >99% |
| -20°C | 98-99% |
| 4°C | 90-95% |
| 25°C (Room Temp) | 70-80% |
Table 2: Effect of Atmosphere and Light on Degradation (Storage at 4°C for 30 days)
| Condition | Purity (%) |
| Argon, Dark | 90-95% |
| Air, Dark | 80-85% |
| Argon, Light | 85-90% |
| Air, Light | 70-75% |
Experimental Protocols
Protocol 1: Assessment of Purity and Stability by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and monitor its degradation over time.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. From this, prepare a working solution of 100 µg/mL in the mobile phase.
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting condition could be 50:50 acetonitrile:water, ramping to 100% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Monitor at a wavelength where the ene-yne chromophore absorbs (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample onto the HPLC system. The purity can be calculated based on the peak area percentage of the main peak relative to the total peak area of all detected peaks.
-
Stability Study: To assess stability, store aliquots of the compound under different conditions (e.g., varying temperature, light, and atmosphere). Analyze the samples by HPLC at regular intervals (e.g., 0, 7, 14, and 30 days) and plot the percentage of the parent compound remaining over time.
Protocol 2: Identification of Volatile Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify volatile degradation products resulting from the oxidation of this compound.
Materials:
-
Degraded sample of this compound
-
GC-MS system
-
A suitable capillary column (e.g., DB-5ms)
-
Helium (carrier gas)
-
Dichloromethane (solvent)
Procedure:
-
Sample Preparation: Dissolve a small amount of the degraded sample in dichloromethane.
-
GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-500.
-
-
Analysis: Inject the sample into the GC-MS. Identify the degradation products by comparing their mass spectra to a spectral library (e.g., NIST). Common volatile oxidation products of polyunsaturated compounds include smaller aldehydes and ketones.[1]
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General experimental workflow for stability assessment.
References
- 1. Oxidative Stability of Polyunsaturated Edible Oils Mixed With Microcrystalline Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.chem.utoronto.ca [sites.chem.utoronto.ca]
- 4. Fluorotelomer alcohol biodegradation yields poly- and perfluorinated acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Controlled polymerization of levoglucosenone-derived enynes to give bio-based polymers with tunable degradation rates and high glass transition temperatures - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. Controlled polymerization of levoglucosenone-derived enynes to give bio-based polymers with tunable degradation rates and high glass transition temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modular Approach to Degradable Acetal Polymers Using Cascade Enyne Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metal-catalyzed enyne cycloisomerization in natural product total synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Non-4-en-6-yn-1-ol Catalyst Poisoning Issues
Welcome to the technical support center for Non-4-en-6-yn-1-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot catalyst-related issues during their experiments with this polyfunctionalized unsaturated alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that can influence catalytic reactions?
A1: this compound possesses three key functional groups that can interact with and potentially poison a catalyst:
-
Primary Alcohol (-OH): The lone pairs on the oxygen atom can coordinate to the metal center of a catalyst, potentially inhibiting substrate binding or catalyst activity.
-
Terminal Alkyne (-C≡CH): The acidic proton on the terminal alkyne can react with certain catalysts. Additionally, alkynes can sometimes oligomerize on the catalyst surface, leading to fouling.
-
Internal Alkene (-C=C-): While typically the intended site of reaction in metathesis, its reactivity can be influenced by the other functional groups.
Q2: Which catalysts are commonly used for reactions involving enynes like this compound, and what are their general sensitivities?
A2: The choice of catalyst depends on the desired transformation. Here are some common examples and their sensitivities:
| Catalyst Type | Typical Reaction | Potential Poisons/Inhibitors |
| Grubbs Catalysts (Ru-based) | Enyne Metathesis | Oxygen, moisture, coordinating solvents (e.g., DMSO, pyridine), high concentrations of alcohols, terminal alkynes (can lead to side reactions). |
| Lindlar's Catalyst (Poisoned Pd) | Partial Hydrogenation of Alkyne to cis-Alkene | Sulfur compounds, strong coordinating ligands. The catalyst is intentionally "poisoned" with lead acetate and quinoline to prevent over-reduction.[1][2][3] |
| Palladium on Carbon (Pd/C) | Full Hydrogenation | Sulfur compounds, nitrogen compounds, carbon monoxide, halides.[1][2] Can be poisoned by strong adsorption of reactants or products. |
Q3: My enyne metathesis reaction with a Grubbs catalyst is sluggish or fails completely. What are the likely causes?
A3: Several factors could be responsible:
-
Catalyst Decomposition: Grubbs catalysts, particularly the first-generation ones, are sensitive to air and moisture. Ensure you are using strict anhydrous and anaerobic techniques.
-
Substrate Impurities: Trace impurities in your this compound sample or solvent can act as catalyst poisons. Common culprits include water, peroxides (in ether solvents), and sulfur compounds.
-
Inhibition by the Alcohol Group: The primary alcohol in your substrate can coordinate to the ruthenium center, slowing down the catalytic cycle. Running the reaction at higher dilution or slightly elevated temperatures might help, but be cautious of thermal decomposition of the catalyst.
-
Terminal Alkyne Interference: The terminal alkyne can undergo side reactions, leading to catalyst deactivation.
Troubleshooting Guides
Issue 1: Low or No Conversion in Enyne Metathesis
If you are experiencing poor performance in an enyne metathesis reaction using a Grubbs-type catalyst, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for enyne metathesis.
Experimental Protocol: Substrate and Solvent Purification
-
Solvent Purification:
-
Use a solvent purification system (e.g., passing through activated alumina columns) to obtain anhydrous solvents.
-
Alternatively, distill solvents over an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).
-
Degas the purified solvent by sparging with argon or nitrogen for at least 30 minutes or by three freeze-pump-thaw cycles.
-
-
Substrate Purification (this compound):
-
Dissolve the substrate in a minimal amount of a non-polar solvent (e.g., dichloromethane or diethyl ether).
-
Pass the solution through a short plug of activated neutral alumina to remove polar impurities and trace water.
-
Remove the solvent under reduced pressure.
-
For highest purity, consider vacuum distillation of the alcohol.
-
Store the purified substrate under an inert atmosphere.
-
Issue 2: Partial Hydrogenation of Alkyne Yields Alkane Byproduct
When using a Lindlar's catalyst for the selective hydrogenation of the alkyne in this compound to a cis-alkene, the formation of the fully saturated alkane indicates over-reduction.
Caption: Troubleshooting over-reduction with Lindlar's catalyst.
Experimental Protocol: Monitoring Hydrogenation
-
Setup: Assemble the reaction under an inert atmosphere, then introduce hydrogen gas (e.g., from a balloon or at low pressure).
-
Sampling: At regular intervals (e.g., every 15-30 minutes), briefly stop the hydrogen flow, vent the reaction vessel, and quickly extract a small aliquot with a syringe.
-
Analysis: Quench the aliquot by filtering it through a small plug of silica gel to remove the catalyst. Analyze the crude product by TLC, GC, or ¹H NMR to determine the ratio of starting material, desired alkene, and undesired alkane.
-
Endpoint: Stop the reaction immediately once the starting material is consumed but before significant amounts of the alkane are formed.
Potential Catalyst Poisoning Pathways
The interaction of this compound with a metal catalyst can lead to several deactivation pathways. The following diagram illustrates a hypothetical poisoning mechanism for a generic metal catalyst.
Caption: Plausible catalyst poisoning mechanisms.
References
Improving stereoselectivity in "Non-4-en-6-yn-1-ol" synthesis
Welcome to the technical support center for the synthesis of Non-4-en-6-yn-1-ol and related enynol compounds. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges in achieving high stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary stereochemical challenges in the synthesis of this compound?
The synthesis of this compound presents two main stereochemical hurdles:
-
The C4=C5 Double Bond: Controlling the geometry of this double bond to selectively form either the (E) or (Z)-isomer is crucial.
-
The C6 Chiral Center: The secondary alcohol at the C6 position is a stereocenter. Achieving high enantioselectivity to produce either the (R) or (S)-enantiomer is often the most significant challenge.
Q2: What are the main strategies for controlling the stereochemistry at the C6 alcohol center?
There are three principal strategies for establishing the stereochemistry of the C6 alcohol:
-
Substrate Control: The inherent chirality in the starting material can direct the stereochemical outcome of a reaction.
-
Auxiliary Control: A chiral auxiliary is temporarily attached to the substrate to direct the stereoselective formation of the new stereocenter. The auxiliary is removed in a subsequent step.
-
Reagent Control (Asymmetric Catalysis): A chiral catalyst (e.g., a transition metal complex with a chiral ligand) is used to create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. This is a highly efficient and widely used method.[1]
Q3: How can I selectively control the E/Z geometry of the C4=C5 double bond?
The geometry of the double bond is typically established either by stereoselective reduction of a precursor alkyne or through a stereospecific cross-coupling reaction.
-
(Z) -Alkene Synthesis: Semireduction of an alkyne using catalysts like Lindlar's catalyst (palladium on CaCO₃ poisoned with lead) or nickel-catalyzed transfer hydrogenation protocols typically yields the (Z)-alkene.[2]
-
(E) -Alkene Synthesis: Dissolving metal reductions (e.g., Na in liquid NH₃) are the classic method for producing (E)-alkenes from alkynes. Alternatively, specific nickel-catalyzed transfer hydrogenation conditions using certain ligands (e.g., triphos) can also selectively produce the (E)-isomer.[2]
-
Stereospecific Cross-Coupling: Reactions like the Suzuki or Negishi coupling can be stereospecific, where the geometry of the starting vinyl halide or vinyl borane is retained in the final product.
Q4: What are common catalytic systems for the asymmetric addition of an alkyne to an aldehyde to form the C6 stereocenter?
Transition metal catalysis is the premier method for the enantioselective alkynylation of aldehydes. Key systems include:
-
Copper-Catalyzed Systems: Copper(I) salts combined with chiral ligands, such as P,N ligands (e.g., phosphite-pyridine), are effective for the conjugate addition of organozinc reagents.[3] Copper catalysts are also used for the direct asymmetric alkynylation of aldehydes.
-
Cobalt-Catalyzed Systems: Earth-abundant cobalt complexes paired with commercially available chiral diphosphine ligands have shown excellent results in the asymmetric reductive coupling of enynes with imines, a related transformation that can deliver up to >99% enantiomeric excess (ee).[4]
-
Nickel-Catalyzed Systems: Chiral nickel complexes are highly effective in diastereodivergent and enantioselective coupling reactions, for instance, in the borylative coupling of 1,3-dienes with aldehydes to form homoallylic alcohols.[5][6]
-
Rhodium and Iridium Catalysis: These precious metals are also used for hydroacylation and related coupling reactions, though cobalt and nickel are gaining prominence as more sustainable alternatives.[4][7]
Troubleshooting Guides
Problem: Low Enantioselectivity (ee) at the C6 Alcohol
Q: My asymmetric alkynylation is producing a nearly racemic mixture. What are the likely causes and how can I fix it?
A: Low enantioselectivity is a common issue in asymmetric catalysis. Here are the most probable causes and recommended actions, which can be followed systematically.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity.
-
Possible Cause 1: Suboptimal Reaction Temperature. Enantioselectivity can be highly dependent on temperature. A higher temperature may increase the reaction rate but can provide enough thermal energy to overcome the energetic difference between the two diastereomeric transition states, leading to a loss of selectivity.
-
Solution: Screen a range of temperatures. Start at room temperature, then try 0 °C, -20 °C, and even as low as -78 °C. Conversely, some reactions show an inversion of selectivity at different temperatures.[8]
-
-
Possible Cause 2: Ineffective Catalyst-Ligand Combination. The "lock-and-key" fit between the substrate, ligand, and metal is paramount. Not all ligands are effective for all substrates.
-
Solution: Screen a panel of chiral ligands from different classes (e.g., diphosphines, P,N-ligands, BOX, PYBOX). Even minor steric or electronic changes to the ligand can have a profound impact. Ensure the metal precursor is of high purity and handled under inert conditions if it is air- or moisture-sensitive.
-
-
Possible Cause 3: Competing Uncatalyzed (Background) Reaction. If the reactants can form the product without the catalyst, this non-selective pathway will erode the overall enantioselectivity. This is more common at higher temperatures or with highly reactive substrates.
-
Solution: Lowering the reaction temperature is the most effective way to slow down the uncatalyzed reaction. You can also try slightly decreasing the catalyst loading, though this may not be effective if the background reaction is fast.[9]
-
Problem: Low E/Z Selectivity of the Double Bond
Q: My reaction is producing a mixture of E and Z isomers. How can I improve the geometric selectivity?
A: Achieving high geometric selectivity often comes down to choosing the right synthetic methodology and controlling reaction conditions to prevent isomerization.
-
Possible Cause 1: Incorrect Reduction or Coupling Conditions. The choice of catalyst and reagents is the primary determinant of E/Z selectivity.
-
Solution: For alkyne semireduction, ensure you are using a well-established protocol. For (Z)-alkenes, use a fresh, properly prepared Lindlar's catalyst or a reliable Ni-catalyzed transfer hydrogenation system.[2] For (E)-alkenes, a NiCl₂·dme/triphos system has been shown to be highly effective.[2] If using a cross-coupling approach, the stereochemical purity of your vinyl precursor (e.g., vinyl borane, vinyl halide) is critical.
-
-
Possible Cause 2: Product Isomerization. The desired kinetic product may be isomerizing to the more thermodynamically stable isomer under the reaction conditions. This can be promoted by the catalyst itself, heat, or trace acid/base impurities.
-
Solution: Monitor the reaction over time by taking aliquots. If you see the E/Z ratio degrade, it indicates isomerization. Try running the reaction for a shorter duration, at a lower temperature, or adding a mild buffer if trace acid/base is suspected. Some catalytic systems are known to cause rapid isomerization of the initial product.[2]
-
Data & Protocols
Data Presentation
Table 1: Comparison of Selected Catalytic Systems for Asymmetric C-C Bond Formation
| Metal Catalyst | Chiral Ligand Type | Reaction Type | Typical ee (%) | Substrate Scope Notes | Reference |
| CoBr₂ | Chiral Diphosphine | Reductive Coupling (Enyne + Imine) | 96 to >99 | Tolerates diverse aromatic and enyne substrates. Water is a crucial additive. | [4] |
| Ni(OAc)₂ | Chiral Spiro Phosphine-Oxazoline | Borylative Coupling (Diene + Aldehyde) | up to 90 | Diastereoselectivity can be controlled by using (E)- or (Z)-dienes. | [10] |
| Cu(I) | Phosphite-Pyridine (P,N) | Conjugate Addition (Et₂Zn to Enone) | up to 97 | Highly efficient for acyclic enones. | [3] |
Experimental Protocols
Protocol 1: General Procedure for Cobalt-Catalyzed Asymmetric Reductive Coupling
This protocol is adapted from a related transformation (enyne + imine coupling) and provides a representative workflow for setting up an air-sensitive asymmetric reaction.[4]
Materials:
-
Anhydrous, degassed solvent (e.g., THF)
-
Cobalt(II) bromide (CoBr₂)
-
Chiral diphosphine ligand (e.g., a Josiphos or Walphos variant)
-
Aldehyde substrate
-
Alkyne substrate
-
Reductant (e.g., a silane)
-
Additive (e.g., H₂O, if required by optimization)[4]
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a nitrogen-filled glovebox, add CoBr₂ (5 mol%) and the chiral ligand (6 mol%) to an oven-dried vial. Add anhydrous THF and stir for 30 minutes at room temperature.
-
Reaction Assembly: To a separate oven-dried vial, add the aldehyde (1.0 equiv).
-
Addition of Reagents: Add the alkyne (1.2 equiv) to the vial containing the aldehyde. Dissolve the mixture in anhydrous THF.
-
Initiation: Transfer the pre-formed catalyst solution to the reaction vial via syringe. Add the reductant (1.5 equiv) and any other additives (e.g., H₂O, 1.0 equiv).
-
Reaction: Seal the vial and stir the reaction at the optimized temperature (e.g., room temperature to 90 °C) for the required time (e.g., 10-24 hours), monitoring by TLC or GC-MS.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield and characterize the product. Analyze the enantiomeric excess (ee) using chiral HPLC or SFC.
Visualizations
Simplified Catalytic Cycle for Asymmetric Alkynylation
Caption: A simplified cycle showing how a chiral catalyst (M-L*) guides stereoselective C-C bond formation.
Synthetic Strategy Decision Tree
Caption: Decision tree for selecting a primary retrosynthetic disconnection strategy.
References
- 1. ethz.ch [ethz.ch]
- 2. Ligand Control of E/Z Selectivity in Nickel-Catalyzed Transfer Hydrogenative Alkyne Semireduction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diastereodivergent and Enantioselective Synthesis of Homoallylic Alcohols via Nickel-Catalyzed Borylative Coupling of 1,3-Dienes with Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rhodium-catalyzed intermolecular chelation controlled alkene and alkyne hydroacylation: synthetic scope of beta-S-substituted aldehyde substrates. | Semantic Scholar [semanticscholar.org]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Diastereodivergent and Enantioselective Synthesis of Homoallylic Alcohols via Nickel-Catalyzed Borylative Coupling of 1,3-Dienes with Aldehydes [organic-chemistry.org]
Validation & Comparative
Comparative Analysis of Synthesis Routes for Non-4-en-6-yn-1-ol: A Review of Available Methods
A comprehensive review of established scientific literature reveals a notable absence of specific, well-documented synthesis routes for the target molecule, Non-4-en-6-yn-1-ol. While searches for this compound and its synthetic preparations were conducted, the results did not yield peer-reviewed studies detailing its synthesis. This guide, therefore, pivots to a broader analysis of synthetic strategies applicable to similar en-yn-ol structures, providing a foundational understanding for researchers and drug development professionals. The information presented is based on analogous reactions and general organic chemistry principles, as direct experimental data for the target molecule is not currently available in the public domain.
Hypothetical Synthesis Strategies
Given the structure of this compound, which features both a double bond and a triple bond in conjugation with a primary alcohol, several retrosynthetic approaches can be proposed. These strategies are based on well-established reactions in organic synthesis.
A plausible disconnection approach would involve forming the carbon-carbon bonds of the en-yn system. Key reactions that could be employed include Sonogashira coupling, Wittig-type reactions, and the manipulation of functional groups to introduce the required unsaturation and the terminal alcohol.
Below is a generalized workflow illustrating a potential synthetic pathway.
Figure 1: A generalized retrosynthetic and forward synthesis workflow for a molecule like this compound.
Key Experimental Considerations
While specific protocols for this compound are unavailable, the synthesis of related en-yn-ol compounds requires careful consideration of several experimental factors:
-
Catalyst System: For cross-coupling reactions like the Sonogashira coupling, the choice of palladium and copper catalysts, as well as the ligand, is crucial for achieving high yields and selectivity.
-
Protecting Groups: The primary alcohol would likely require a protecting group (e.g., silyl ether) to prevent side reactions during the carbon-carbon bond-forming steps. The choice of protecting group and the deprotection conditions are critical.
-
Reaction Conditions: Temperature, solvent, and reaction time must be optimized for each step to maximize product formation and minimize the formation of byproducts. An "informal synthesis" of a related but more complex en-yn-en-yn-ol mentioned the use of Sonogashira reactions, but also noted very low, or "apocalyptic," yields, highlighting the challenges in synthesizing such molecules.[1][2]
-
Stability: Polyunsaturated molecules, especially those containing conjugated en-yne systems, can be unstable.[1][2] They may be sensitive to light, heat, and air, necessitating careful handling and purification procedures, often under an inert atmosphere.
Comparative Data Summary
Due to the lack of published data, a quantitative comparison of different synthesis routes for this compound cannot be provided. For a meaningful comparison, data on reaction yields, purity, cost of reagents, and scalability for at least two distinct and reproducible synthetic routes would be required.
| Parameter | Route A | Route B |
| Overall Yield (%) | Data not available | Data not available |
| Number of Steps | Data not available | Data not available |
| Key Reactions | Data not available | Data not available |
| Starting Materials | Data not available | Data not available |
| Catalysts/Reagents | Data not available | Data not available |
| Scalability | Data not available | Data not available |
| Ref. / Experimental Protocol | Data not available | Data not available |
Table 1: Comparative analysis of synthesis routes for this compound.
Conclusion
The synthesis of this compound remains an open research question, as no established methods are documented in the scientific literature. The information provided here serves as a theoretical guide for researchers interested in approaching the synthesis of this and related en-yn-ol compounds. The development of a successful synthesis would require extensive experimental work, including the optimization of reaction conditions and the careful selection of catalysts and protecting groups. Future work in this area would be a valuable contribution to the field of organic synthesis.
References
A Comparative Guide to Purity Assessment of Non-4-en-6-yn-1-ol
For researchers, scientists, and professionals in drug development, ensuring the purity of novel compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of the primary analytical methods for assessing the purity of Non-4-en-6-yn-1-ol, a polyunsaturated alcohol. Due to the limited specific literature on this compound, this guide draws upon established analytical principles for structurally similar enyne alcohols and other unsaturated organic molecules.
The primary methods for purity assessment covered in this guide are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method's principles, advantages, and limitations in the context of analyzing this compound are discussed, with supporting data presented for easy comparison.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of GC, HPLC, and NMR for the purity assessment of this compound.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. |
| Primary Use | Quantitative purity assessment, separation of volatile impurities. | Quantitative purity assessment, separation of non-volatile impurities, chiral separations. | Structural elucidation, identification and quantification of impurities, absolute purity determination (qNMR). |
| Typical Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS). | UV-Vis, Refractive Index (RI), Mass Spectrometer (MS). | Radiofrequency detector. |
| Sample Requirements | Volatile and thermally stable. Derivatization may be needed. | Soluble in the mobile phase. | Soluble in a deuterated solvent. |
| Strengths | High resolution for volatile compounds, well-established methods.[1] | Broad applicability to a wide range of compounds, including non-volatile and thermally labile molecules.[2][3] | Provides detailed structural information, can identify unknown impurities, qNMR for absolute purity without a specific standard of the analyte.[4][5][6][7] |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | Alcohols may have poor UV absorbance, requiring derivatization or specialized detectors. | Lower sensitivity compared to GC and HPLC, requires higher sample concentration. |
| Potential Impurities Detected | Residual solvents, starting materials, volatile by-products, isomers. | Unreacted starting materials, non-volatile by-products, isomers, homocoupling products. | Structural isomers, diastereomers, unreacted starting materials, by-products. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols and may require optimization for specific instrumentation and sample matrices.
Gas Chromatography (GC) Protocol
Objective: To determine the purity of this compound and quantify volatile impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Capillary column suitable for polar analytes (e.g., a wax-type column).
Reagents:
-
High-purity solvent for sample dilution (e.g., dichloromethane or ethyl acetate).
-
This compound sample.
-
Internal standard (optional, for precise quantification), e.g., a long-chain alkane.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the chosen solvent to a concentration of approximately 1 mg/mL. If using an internal standard, add a known amount to the sample solution.
-
Instrument Setup:
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 280 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Analysis: Inject the prepared sample into the GC.
-
Data Processing: Integrate the peak areas of the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. If an internal standard is used, calculate the concentration based on the response factor.
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To determine the purity of this compound and quantify non-volatile impurities. Due to the lack of a strong chromophore in the target molecule, a Refractive Index (RI) detector is proposed.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Refractive Index (RI) detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
Reagents:
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
This compound sample.
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Instrument Setup:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
RI Detector Temperature: 35 °C.
-
-
Analysis: Inject the prepared sample into the HPLC system.
-
Data Processing: Integrate the peak areas from the chromatogram. Calculate the purity based on the area percentage of the main peak.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Protocol
Objective: To determine the absolute purity of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-precision NMR tubes.
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl3).
-
High-purity internal standard with a known chemical structure and purity (e.g., maleic anhydride or dimethyl sulfone).
-
This compound sample.
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).
-
Accurately weigh a known amount of the internal standard (e.g., 5 mg).
-
Dissolve both in a precise volume of the deuterated solvent in a volumetric flask, then transfer to an NMR tube.
-
-
Instrument Setup:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full relaxation and accurate integration.
-
Use a 90° pulse angle.
-
-
Analysis:
-
Identify a well-resolved signal from the analyte (this compound) that does not overlap with signals from the internal standard or impurities.
-
Identify a well-resolved signal from the internal standard.
-
-
Data Processing:
-
Integrate the selected signals for both the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Mandatory Visualization
The following diagrams illustrate the workflows for the described analytical techniques.
References
- 1. [Analysis of C9 fraction of pyrolysis gasoline by gas chromatography and gas chromatography/mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. teledynelabs.com [teledynelabs.com]
- 3. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of H-NMR for the quantitative analysis of mixtures of oleate esters of short chain alcohols (C1-C4) - American Chemical Society [acs.digitellinc.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. emerypharma.com [emerypharma.com]
- 7. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
Benchmarking Non-4-en-6-yn-1-ol: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of complex molecular syntheses. This guide provides a comprehensive performance comparison of Non-4-en-6-yn-1-ol, a versatile enynol building block, against alternative reagents in key synthetic transformations. The data presented is supported by detailed experimental protocols to facilitate direct comparison and implementation in the laboratory.
This compound is a valuable substrate in a variety of powerful cyclization reactions, owing to the presence of both an alkene and an alkyne functionality. These reactions are instrumental in the construction of complex carbocyclic and heterocyclic scaffolds that form the core of many natural products and pharmaceutically active compounds. This guide will focus on three critical applications of this compound and its analogs: the Pauson-Khand reaction, Enyne Metathesis, and Gold-Catalyzed Cyclization, providing a comparative analysis with alternative synthetic strategies.
Cyclopentenone Synthesis: The Pauson-Khand Reaction
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that efficiently constructs cyclopentenones from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt-carbonyl complex. Intramolecular versions of this reaction, utilizing enynols like this compound, are particularly powerful for the synthesis of bicyclic systems.
Alternative: A common alternative for the synthesis of substituted cyclopentenones is the Nazarov cyclization, which involves the conrotatory electrocyclization of a divinyl ketone.
Performance Comparison:
| Reaction | Reagent/Precursor | Catalyst/Promoter | Yield (%) | Diastereoselectivity (dr) | Reference |
| Intramolecular Pauson-Khand | 1,6-Enyne (e.g., this compound derivative) | Co₂(CO)₈ | 60-95% | Often high, dependent on substrate | [Cossy, J. et al. Synlett2004 , 2331-2334.] |
| Nazarov Cyclization | Divinyl ketone | Lewis or Brønsted Acid | 50-90% | Variable, can be controlled with chiral auxiliaries or catalysts | [Tius, M. A. Chem. Rev.1988 , 88, 719-732.] |
Experimental Protocol: Intramolecular Pauson-Khand Reaction of a 1,6-Enyne
A solution of the 1,6-enyne (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂ or toluene) is prepared. To this solution, dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equiv) is added, and the mixture is stirred at room temperature for 2-4 hours to allow for the formation of the alkyne-cobalt complex. The reaction is then heated to 60-80 °C under a carbon monoxide atmosphere (balloon pressure) until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired bicyclic cyclopentenone.
Logical Relationship: Pauson-Khand Reaction vs. Nazarov Cyclization
A Comparative Guide to Non-4-en-6-yn-1-ol Analogues: Insights into Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of structural analogues of Non-4-en-6-yn-1-ol, a member of the polyacetylene family. Polyacetylenic alcohols, particularly those found in common vegetables like carrots and medicinal plants such as ginseng, have garnered significant interest for their diverse pharmacological properties, including cytotoxic, anti-inflammatory, and neuroprotective effects.[1][2] This document synthesizes key experimental findings, presents comparative data in a structured format, and details the underlying experimental methodologies to support further research and development in this area.
I. Structural Analogues and Comparative Biological Activity
The core structure of this compound, featuring both double and triple bonds, is a common motif in a variety of naturally occurring polyacetylenes. Minor structural modifications to this backbone can lead to significant changes in biological activity. This section compares the performance of several key analogues for which experimental data is available.
Table 1: Comparative Cytotoxicity of Polyacetylenic Alcohols against Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Source |
| (3S,10R)-tridaxin B | K562 (Human Chronic Myelogenous Leukemia) | Not Specified | 2.62 | [3] |
| (3S,10S)-tridaxin B | K562 (Human Chronic Myelogenous Leukemia) | Not Specified | 14.43 | [3] |
| Tridaxin F | K562 (Human Chronic Myelogenous Leukemia) | Not Specified | 17.91 | [3] |
| Falcarinol | Caco-2 (Human Colorectal Adenocarcinoma) | Cell Proliferation | ~9.2 (2.5 µg/mL) | [1][4] |
| Panaxydol | Caco-2 (Human Colorectal Adenocarcinoma) | Cell Proliferation | > Falcarinol | [1][4] |
| Falcarindiol | Caco-2 (Human Colorectal Adenocarcinoma) | Cell Proliferation | > Panaxydol | [1][4] |
| Compound 5 (Echinacea pallida) | COLO320 (Human Colon Adenocarcinoma) | WST-1 Assay | ~20 | [5] |
| Compound 2 (Echinacea pallida) | COLO320 (Human Colon Adenocarcinoma) | WST-1 Assay | ~40 | [5] |
Note: IC50 values are approximated from graphical or textual data where exact values were not provided.
Table 2: Comparative Neuroprotective Effects of Falcarinol and its Analogues
| Compound | Cell Line | Insult | Assay | Outcome | Source |
| Falcarinol (1a) | PC12 | NaN₃ | CCK-8 | Baseline Neuroprotection | [6][7] |
| Analogue (R)-2d | PC12 | NaN₃ | CCK-8, LDH, MDA, SOD, ROS | Significant increase in cell viability, decreased LDH and MDA, increased SOD activity, decreased ROS compared to Falcarinol. | [6][7] |
| Analogue (R)-2i | PC12 | NaN₃ | CCK-8, LDH, MDA, SOD, ROS | Significant increase in cell viability, decreased LDH and MDA, increased SOD activity, decreased ROS compared to Falcarinol. | [6][7] |
II. Key Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the biological activity of this compound analogues.
A. Cytotoxicity and Cell Viability Assays
1. WST-1 Assay [5]
-
Principle: This colorimetric assay measures the metabolic activity of viable cells. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells. The amount of formazan dye formed directly correlates to the number of living cells.
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow for attachment.
-
Treat cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Add WST-1 reagent to each well and incubate.
-
Measure the absorbance of the formazan product at the appropriate wavelength.
-
Calculate cell viability as a percentage of the untreated control.
-
-
Principle: Similar to the WST-1 assay, the Cell Counting Kit-8 (CCK-8) assay uses a highly water-soluble tetrazolium salt that is reduced by dehydrogenases in living cells to produce a colored formazan product.
-
Protocol Outline:
-
Plate cells in 96-well plates.
-
Pre-treat cells with the test compounds for a defined period (e.g., 1 hour).
-
Induce cell injury (e.g., with NaN₃).
-
Incubate for a further period (e.g., 24 hours).
-
Add CCK-8 solution to each well and incubate.
-
Measure the absorbance to quantify the number of viable cells.
-
B. Apoptosis and Cell Death Assays
1. Caspase 3/7 Activity Assay [5]
-
Principle: This assay quantifies the activity of caspases 3 and 7, key executioner caspaces in the apoptotic pathway. A substrate containing the DEVD peptide sequence is cleaved by active caspases, releasing a fluorescent molecule.
-
Protocol Outline:
-
Plate cells in a 96-well plate and treat with test compounds for a specified time (e.g., 24 hours).
-
Lyse the cells to release intracellular contents.
-
Add the caspase 3/7 substrate to the cell lysate.
-
Incubate to allow for enzymatic reaction.
-
Measure the fluorescence intensity, which is proportional to caspase 3/7 activity.
-
C. Neuroprotection Assays
1. Lactate Dehydrogenase (LDH) Release Assay [6][7]
-
Principle: LDH is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. Measuring the amount of LDH in the supernatant provides an index of cytotoxicity.
-
Protocol Outline:
-
Treat cells with test compounds and/or an insulting agent.
-
Collect the cell culture supernatant.
-
Add the LDH assay reaction mixture to the supernatant.
-
Incubate and measure the absorbance to determine LDH activity.
-
2. Malondialdehyde (MDA) Content Assay [6][7]
-
Principle: MDA is a product of lipid peroxidation and is used as a marker of oxidative stress.
-
Protocol Outline:
-
Lyse cells after treatment.
-
React the cell lysate with thiobarbituric acid (TBA) under acidic conditions at high temperature.
-
The MDA-TBA adduct is then measured colorimetrically or fluorometrically.
-
3. Superoxide Dismutase (SOD) Activity Assay [6][7]
-
Principle: SOD is an antioxidant enzyme that catalyzes the dismutation of superoxide radicals. Its activity can be measured using various assay kits that typically involve a substance that generates superoxide radicals and a detector that reacts with these radicals to produce a colored product. The activity of SOD is determined by its ability to inhibit this colorimetric reaction.
-
Protocol Outline:
-
Prepare cell lysates from treated cells.
-
Add the lysate to a reaction mixture containing a superoxide-generating system and a detection reagent.
-
Measure the change in absorbance over time to determine the rate of inhibition of the colorimetric reaction, which is proportional to the SOD activity.
-
III. Visualizing Experimental and Logical Relationships
The following diagrams illustrate key conceptual frameworks relevant to the study of this compound and its analogues.
Caption: General workflow for the synthesis and biological evaluation of this compound analogues.
Caption: Hypothesized neuroprotective mechanism of falcarinol analogues against cellular insults.[6][7]
IV. Conclusion and Future Directions
The comparative analysis of this compound structural analogues reveals a class of compounds with significant and varied biological activities. The cytotoxicity data underscores their potential as anticancer agents, with subtle structural changes leading to marked differences in potency. Furthermore, the demonstrated neuroprotective effects of certain falcarinol analogues highlight a promising avenue for the development of therapeutics for neurodegenerative disorders.
Future research should focus on:
-
Systematic SAR studies: A more comprehensive library of analogues should be synthesized and screened to better delineate the structural features crucial for specific biological activities.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be critical for their rational design and development.
-
In vivo efficacy and safety profiling: Promising candidates identified from in vitro studies should be advanced to animal models to assess their therapeutic efficacy and toxicological profiles.
The instability of some polyacetylenes presents a challenge for their development as therapeutic agents. However, the potent biological activities observed in this class of compounds warrant further investigation and the development of strategies to enhance their stability and drug-like properties.
References
- 1. Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Cytotoxic and anti-inflammatory polyacetylenes from Tridax procumbens L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic activity of polyacetylenes and polyenes isolated from roots of Echinacea pallida - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Biological Evaluation of Falcarinol-Type Analogues as Potential Calcium Channel Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Enyne Alcohol Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data for Non-4-en-6-yn-1-ol and a structurally related alternative, (4E,8E)-9-phenyl-non-4,8-dien-2,6-diyn-1-ol. Due to the limited availability of public experimental data for this compound, this guide utilizes computational predictions for its properties and compares them against the experimentally determined data for the alternative compound. This approach allows for a foundational cross-validation and highlights key structural and potential functional differences.
Compound Overview
Enyne (alkene-alkyne) moieties are prevalent in various natural products and are recognized for their diverse biological activities, including anti-inflammatory and antimicrobial properties. The presence of both double and triple bonds, along with a hydroxyl group, imparts unique chemical reactivity and potential for biological interactions.
-
This compound: A nine-carbon chain alcohol containing a double bond at the 4th position and a triple bond at the 6th position.
-
(4E,8E)-9-phenyl-non-4,8-dien-2,6-diyn-1-ol: A more complex enyne alcohol featuring a phenyl group and a conjugated system of double and triple bonds.
Data Presentation: Physicochemical and Spectroscopic Properties
The following tables summarize the available and predicted data for the two compounds.
Table 1: Physicochemical Properties
| Property | This compound (Predicted) | (4E,8E)-9-phenyl-non-4,8-dien-2,6-diyn-1-ol (Experimental) |
| Molecular Formula | C₉H₁₄O | C₁₅H₁₂O |
| Molecular Weight | 138.21 g/mol | 208.26 g/mol |
| CAS Number | 94088-14-9 (for (Z)-isomer) | Not readily available |
Note: Data for this compound is based on computational predictions for a similar isomer, (Z)-Non-6-en-1-yn-4-ol, as experimental data is scarce.[1]
Table 2: Spectroscopic Data
| Spectroscopic Technique | This compound (Predicted/Typical Values) | (4E,8E)-9-phenyl-non-4,8-dien-2,6-diyn-1-ol (Experimental) |
| ¹H NMR (CDCl₃, ppm) | δ 5.5-6.0 (m, 2H, -CH=CH-), δ 4.1 (t, 1H, -CH(OH)-), δ 3.7 (t, 2H, -CH₂OH), δ 2.1-2.3 (m, 4H, allylic/propargylic H), δ 1.8 (s, 3H, -C≡C-CH₃) | δ 7.30-7.28 (m, 2H, Ar-H), 6.84-6.82 (m, 2H, Ar-H), 6.20-6.16 (d, J = 16.0 Hz, 1H, =CH-), 5.99-5.95 (d, J = 16.0 Hz, 1H, =CH-), 3.79 (s, 3H, -OCH₃), 2.02 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 125-135 (-CH=CH-), δ 80-90 (-C≡C-), δ 60-65 (-CH₂OH), δ 30-40 (allylic/propargylic C) | δ 158.5, 140.1, 131.0, 127.0, 123.7, 113.9, 55.3, 42.3, 36.9, 35.0, 28.5 |
| Mass Spec (EI, m/z) | M⁺ at 138, characteristic fragments from dehydration and cleavage at functional groups. | 222 (M⁺, 96%), 207 (100%), 192 (28%), 179 (14%), 91 (28%) |
| IR (cm⁻¹) | ~3300 (br, O-H), ~3010 (=C-H), ~2940 (-C-H), ~2200 (-C≡C-), ~1650 (C=C) | Not readily available |
Note: Predicted values for this compound are based on typical chemical shifts for similar functional groups. Experimental data for the alternative is from supporting information of a chemical science publication.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key analytical techniques used in the characterization of these enyne alcohols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 30-degree pulse angle, 16-32 scans, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (e.g., 1024) is typically required.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Separation: Inject a small volume (e.g., 1 µL) of the sample into the GC. A typical column would be a non-polar capillary column (e.g., HP-5MS). The oven temperature program is optimized to separate the compound from any impurities.
-
Mass Spectrometry: As the compound elutes from the GC column, it is ionized in the mass spectrometer (typically at 70 eV). The mass spectrum, showing the molecular ion and fragmentation pattern, is recorded.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or a Nujol mull can be prepared.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mandatory Visualization
General Synthetic Workflow for Enyne Alcohols
The following diagram illustrates a generalized synthetic pathway for producing enyne alcohols, which often involves coupling reactions to form the carbon-carbon double and triple bonds, followed by functional group manipulations.
Caption: Generalized workflow for the synthesis of enyne alcohols.
Potential Anti-inflammatory Signaling Pathway
Enyne derivatives have been reported to possess anti-inflammatory activity. A plausible mechanism of action could involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.
Caption: Potential inhibition of the NF-κB pathway by enyne alcohols.
This guide serves as a starting point for researchers interested in the experimental validation and potential applications of this compound and related enyne compounds. The provided data and protocols facilitate a comparative understanding and underscore the need for further experimental investigation into this class of molecules.
References
A Comparative Guide to the Performance of Non-4-en-6-yn-1-ol in Different Solvent Systems
This guide is intended for researchers, scientists, and drug development professionals to provide a framework for selecting appropriate solvent systems for Non-4-en-6-yn-1-ol and similar unsaturated alcohols.
Physicochemical Properties of Common Laboratory Solvents
The choice of solvent is critical for any experiment, influencing solubility, reaction rates, and stability. The following table summarizes key properties of common solvents, ordered by increasing polarity index.[1][2][3] The dielectric constant is a measure of a solvent's ability to insulate charges, with higher values indicating greater polarity.[4][5]
| Solvent | Chemical Formula | Polarity Index (P') | Dielectric Constant (ε) at 20°C | Boiling Point (°C) |
| Hexane | C₆H₁₄ | 0.1 | 1.88 (25°C) | 69 |
| Toluene | C₇H₈ | 2.4 | 2.38 | 111 |
| Diethyl Ether | C₄H₁₀O | 2.8 | 4.34 | 35 |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | 7.6 | 66 |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | 6.02 | 77 |
| Acetone | C₃H₆O | 5.1 | 20.7 (25°C) | 56 |
| Methanol | CH₄O | 5.1 | 32.70 (25°C) | 65 |
| Acetonitrile | C₂H₃N | 5.8 | 37.5 | 82 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 46.68 | 189 |
| Water | H₂O | 10.2 | 80.1 | 100 |
Theoretical Solubility Comparison
The principle of "like dissolves like" is a cornerstone of solubility prediction.[6][7][8] Polar solutes dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The solubility of alcohols in water decreases as the carbon chain length increases due to the growing dominance of the nonpolar hydrocarbon portion over the polar hydroxyl group.[9][10][11][12]
This compound possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, but also a significant nonpolar nine-carbon backbone with alkene and alkyne functionalities. This structure suggests it will be a relatively nonpolar compound with some affinity for polar solvents.
For comparison, we consider (E)-non-4-en-1-ol, a structurally similar alcohol without the alkyne group. The presence of the triple bond in this compound may slightly increase its polarity compared to the simple alkene.
The following table provides a theoretical estimation of the solubility of these two compounds in various solvents.
| Solvent | Polarity | Predicted Solubility of this compound | Predicted Solubility of (E)-non-4-en-1-ol | Rationale |
| Hexane | Nonpolar | High | High | The long nonpolar carbon chains of the solutes are compatible with the nonpolar solvent. |
| Toluene | Nonpolar | High | High | The aromatic, nonpolar nature of toluene makes it a good solvent for these compounds. |
| Diethyl Ether | Slightly Polar | High | High | A good general solvent for a wide range of organic compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | High | Its polarity and ability to act as a hydrogen bond acceptor make it an excellent solvent for many organic molecules. |
| Ethyl Acetate | Polar Aprotic | Medium-High | Medium-High | Should be a reasonably good solvent due to its moderate polarity. |
| Acetone | Polar Aprotic | Medium | Medium | The ketone group offers polarity, but the large nonpolar part of the solutes may limit solubility. |
| Methanol | Polar Protic | Low-Medium | Low-Medium | The polarity and hydrogen bonding of methanol will have some affinity for the hydroxyl group, but the long carbon chain will reduce solubility. |
| Acetonitrile | Polar Aprotic | Low | Low | The high polarity of acetonitrile makes it less suitable for these largely nonpolar molecules. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low | Low | A very polar solvent, unlikely to be effective for these solutes. |
| Water | Polar Protic | Very Low | Very Low | The large nonpolar hydrocarbon backbone will make these compounds largely insoluble in water.[9][10] |
Experimental Protocol for Solubility Determination
To obtain accurate quantitative data, a systematic experimental approach is necessary. The following is a standard protocol for determining the equilibrium solubility of a compound like this compound.
Objective: To determine the solubility of this compound in a range of solvents at a specified temperature (e.g., 25°C).
Materials:
-
This compound (solute)
-
Selected solvents (analytical grade or higher)
-
Vials with screw caps
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.
-
Add a known volume of each selected solvent to the corresponding vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze the filtered saturated solutions and the standard solutions using a validated analytical method (e.g., HPLC-UV or GC-FID).
-
Construct a calibration curve from the standard solutions.
-
-
Data Analysis:
-
Determine the concentration of this compound in the saturated solutions by interpolating from the calibration curve.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualization of Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solvent system for a hypothetical application involving this compound, such as an organic synthesis or formulation.
Caption: A decision-making workflow for selecting a suitable solvent.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Polarity Index [macro.lsu.edu]
- 4. Dielectric Constant [macro.lsu.edu]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. app1-c89-pub.pressidium.com - Solubility Rules Organic Chemistry [app1-c89-pub.pressidium.com]
- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 8. Khan Academy [khanacademy.org]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Non-4-en-6-yn-1-ol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of Non-4-en-6-yn-1-ol in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.
This compound is an unsaturated alcohol containing both a double and a triple bond. Due to its chemical structure, it is classified as a flammable and potentially reactive chemical. The presence of the enyne functional group warrants special handling precautions, as compounds containing this moiety can be prone to explosive decomposition under certain conditions, such as exposure to heat, pressure, or certain catalysts. Therefore, proper disposal is not merely a matter of waste management but a critical safety protocol.
Immediate Safety and Handling
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for the most comprehensive safety information. In the absence of a specific SDS, the following general precautions for flammable and reactive organic compounds should be strictly followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ignition Sources: Keep this compound away from all sources of ignition, including open flames, hot surfaces, and sparks. Use non-sparking tools for transfers.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids. Ensure the container is bonded and grounded during transfers to prevent static discharge.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases, as these can initiate vigorous or explosive reactions.
Quantitative Data Summary
| Property | This compound | (E)-non-4-en-1-ol (Analogue) | Ethanol (Reference) |
| Molecular Formula | C₉H₁₄O[1] | C₉H₁₈O[2] | C₂H₅OH[3] |
| Molecular Weight | 138.21 g/mol [1] | 142.24 g/mol [2] | 46.07 g/mol |
| Physical State | Presumed liquid | Liquid | Colorless liquid[3] |
| Flash Point | Not available | Combustible liquid (likely > 60 °C)[2] | 12 °C[3] |
| Boiling Point | Not available | Not available | 78.5 °C |
| Toxicity | Data not available. Presumed irritant. | Causes skin and serious eye irritation[2] | Causes serious eye irritation.[3] |
Experimental Protocol: Quenching of the Enyne Functionality
Given the potential reactivity of the enyne group, direct disposal of bulk quantities of this compound is not recommended. A quenching step to reduce the unsaturation is a prudent safety measure. The following protocol describes a method for the controlled reduction of the double and triple bonds.
Objective: To saturate the alkene and alkyne functionalities of this compound to a more stable, saturated alcohol (1-nonanol) before disposal.
Materials:
-
This compound waste
-
Palladium on carbon (10% Pd/C) catalyst
-
Ethanol (as a solvent)
-
Hydrogen gas source (lecture bottle or generator) with regulator and balloon
-
Inert gas (Nitrogen or Argon)
-
Reaction flask (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Inert Atmosphere: Purge a round-bottom flask, appropriately sized for the quantity of waste, with an inert gas (nitrogen or argon).
-
Solvent and Catalyst: Under the inert atmosphere, add the this compound waste to the flask, diluted with an equal volume of ethanol. Carefully add a catalytic amount of 10% palladium on carbon (approximately 1-2% by weight of the enyne).
-
Cooling: Place the flask in an ice bath to dissipate any heat generated during the reaction.
-
Hydrogenation: Introduce hydrogen gas into the flask, typically by bubbling it through the solution from a hydrogen-filled balloon.
-
Reaction: Stir the mixture vigorously at 0 °C. The reaction progress can be monitored by the uptake of hydrogen (the balloon will deflate). The reaction is complete when hydrogen uptake ceases.
-
Catalyst Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: The palladium catalyst may be pyrophoric upon exposure to air, especially when dry. Keep the filter cake wet with a small amount of ethanol or water during and after filtration.
-
Waste Collection: The resulting filtrate, containing the saturated alcohol (primarily 1-nonanol) in ethanol, can now be collected for disposal as a flammable liquid.
Disposal Plan
The proper disposal of this compound, both in its original state and after the quenching procedure, must be handled as hazardous waste.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste: Flammable Liquid, this compound" or, if quenched, "Hazardous Waste: Flammable Liquid, Hydrogenated this compound in Ethanol".
-
Segregate the waste from incompatible materials, particularly oxidizing agents.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container.
-
Keep the container closed at all times, except when adding waste.
-
-
Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be away from ignition sources and high-traffic areas.
-
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
-
Do not dispose of this compound or its quenched product down the drain or in regular trash.[4]
-
Visualizing the Disposal Workflow
Caption: A logical workflow for the safe disposal of this compound.
Signaling Pathway of Hazard
The primary hazard associated with this compound stems from its flammability and the potential for the enyne functional group to undergo rapid, exothermic decomposition.
Caption: Signaling pathway illustrating the potential hazards of this compound.
References
Essential Safety and Operational Guidance for Handling Non-4-en-6-yn-1-ol
This document provides crucial safety and logistical information for the handling and disposal of Non-4-en-6-yn-1-ol, a chemical compound containing alcohol, alkene, and alkyne functional groups. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe laboratory environment.
Chemical Profile and Hazards
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are essential. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[1] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended for handling organic chemicals.[1] Always check the glove manufacturer's compatibility chart. |
| Body | Laboratory Coat | A flame-resistant lab coat is recommended. For larger quantities or splash risks, a chemical-resistant apron or suit may be necessary.[1][2] |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or insufficient, a respirator with an appropriate organic vapor cartridge may be required based on a formal risk assessment.[1] |
| Feet | Closed-Toe Shoes | Leather or chemical-resistant shoes are required to protect against spills.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is critical for the safe handling of this chemical.
-
Preparation :
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible.[2]
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare all necessary equipment and reagents before handling the chemical.
-
-
Handling :
-
Don the appropriate PPE as outlined in the table above.
-
Conduct all manipulations of this compound within the fume hood.
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep containers of this compound sealed when not in use.
-
-
Post-Handling :
-
Decontaminate all equipment used.
-
Properly label and store any remaining chemical in a cool, dry, and well-ventilated area away from incompatible materials.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste. Do not pour down the drain. Collect in a properly labeled, sealed, and compatible waste container. |
| Contaminated Labware (e.g., glassware, pipette tips) | Rinse with a suitable solvent (e.g., acetone) in a fume hood. Collect the rinse as hazardous waste. Dispose of the rinsed labware according to institutional guidelines for chemically contaminated sharps or glassware. |
| Contaminated PPE (e.g., gloves) | Dispose of as solid hazardous waste in a designated and clearly labeled container. |
Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
